LY393558
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLYAPLTMMCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438426 | |
| Record name | LY 393558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271780-64-4 | |
| Record name | LY 393558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY393558
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY393558 is a potent pharmacological agent with a dual mechanism of action, functioning as both a serotonin (B10506) reuptake inhibitor and a multi-receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related therapeutic agents.
Core Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
Inhibition of the Serotonin Transporter (SERT): this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, this compound increases the concentration and prolongs the duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This is a well-established mechanism for many antidepressant medications.
-
Antagonism of 5-HT Receptors: In addition to its action on SERT, this compound acts as an antagonist at several key serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT2A receptors.[1][2] By blocking these receptors, this compound modulates various downstream signaling cascades, contributing to its complex pharmacological profile. The antagonism of presynaptic 5-HT1B/1D autoreceptors, in particular, is thought to work synergistically with SERT inhibition to further increase synaptic serotonin levels.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for its primary molecular targets.
Table 1: Receptor Binding Affinities of this compound
| Target | Parameter | Value | Species | Reference |
| 5-HT1B Receptor | pKB | 9.05 | Human | [2] |
| 5-HT1D Receptor | pKB | 8.98 | Human | [2] |
| 5-HT2A Receptor | pKi | 7.29 | Human | [2] |
| 5-HT2B Receptor | pKi | 7.35 | Human | [2] |
Table 2: Transporter Inhibition Data for this compound
| Target | Parameter | Value | Species | Reference |
| Serotonin Transporter (SERT) | pIC50 | 8.48 | Not Specified | [2] |
Experimental Protocols
While the full-text articles detailing the specific experimental protocols for this compound by Mitchell et al. (2001), Pullar et al. (2001), and Baranowska-Kuczko et al. (2020) were not accessible for this review, this section outlines the general methodologies typically employed for the in vitro characterization of such compounds.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B, 5-HT1D, and 5-HT2A receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter.
Objective: To determine the inhibitory potency (IC50) of this compound on the serotonin transporter.
General Protocol:
-
Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) from a relevant brain region (e.g., cortex) or cells expressing the serotonin transporter are prepared.
-
Incubation: The prepared synaptosomes or cells are incubated with a radiolabeled substrate (e.g., [3H]-5-HT) and varying concentrations of the test compound (this compound).
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The data are used to determine the IC50 value for the inhibition of serotonin reuptake.
In Vitro Functional Assays (e.g., [35S]GTPγS Binding Assay)
Functional assays are used to determine whether a compound acts as an agonist or an antagonist at a G-protein coupled receptor.
Objective: To characterize this compound as an antagonist at 5-HT1B and 5-HT1D receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a known agonist for the receptor, [35S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins), and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
Quantification: The amount of radioactivity is measured.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS in a concentration-dependent manner, allowing for the determination of its potency (e.g., KB).
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways associated with the molecular targets of this compound.
Caption: Mechanism of this compound at the Serotonin Transporter (SERT).
Caption: Antagonism of 5-HT1B/1D Receptor Signaling by this compound.
Caption: Antagonism of 5-HT2A Receptor Signaling by this compound.
Conclusion
This compound possesses a multifaceted mechanism of action, combining potent serotonin reuptake inhibition with the antagonism of 5-HT1B, 5-HT1D, and 5-HT2A receptors. This dual action suggests a potential for a robust and possibly faster-acting therapeutic effect in conditions related to serotonergic dysregulation, such as depression. The quantitative data underscore its high affinity for these targets. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of this compound's core pharmacology to support such ongoing and future investigations.
References
An In-depth Technical Guide to LY393558: A Dual 5-HT1B/1D Receptor Antagonist and Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY393558 is a potent and selective pharmacological agent characterized by its dual mechanism of action as a high-affinity antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, and as a potent inhibitor of the serotonin transporter (SERT). This unique profile suggests its potential as a therapeutic agent, particularly in the field of neuropsychiatric disorders. By blocking the inhibitory 5-HT1B/1D autoreceptors on presynaptic serotonin neurons while simultaneously inhibiting the reuptake of serotonin from the synaptic cleft, this compound produces a synergistic effect, leading to a more pronounced and sustained increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone. This guide provides a comprehensive overview of the core pharmacological properties of this compound, including its receptor binding and transporter inhibition profiles, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and signaling pathways.
Core Pharmacological Properties: Data Presentation
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity, serotonin reuptake inhibition potency, and its effects on extracellular serotonin levels.
Table 1: Receptor Binding Affinity and Serotonin Transporter Inhibition of this compound
| Target | Parameter | Value | Reference |
| Human 5-HT1B Receptor | pKB | 9.05 | [1] |
| Human 5-HT1D Receptor | pKB | 8.98 | [1] |
| Human 5-HT2A Receptor | pKi | 7.29 | [1] |
| Human 5-HT2B Receptor | pKi | 7.35 | [1] |
| Serotonin Transporter (SERT) | pIC50 | 8.48 | [1] |
Table 2: In Vivo Effects of this compound on Extracellular Serotonin Levels
| Species | Brain Region | Dose (p.o.) | Maximum Increase in Extracellular 5-HT (% of baseline) | Comparison | Reference |
| Guinea Pig | Hypothalamus | 1-20 mg/kg | ~1500% (at 20 mg/kg) | Higher than a maximally effective dose of fluoxetine (B1211875) (20 mg/kg) | [2] |
| Rat | Frontal Cortex | 1-20 mg/kg | ~700% (at 20 mg/kg) | Higher than a maximally effective dose of fluoxetine (20 mg/kg) | [2] |
| Rat | Frontal Cortex | 5 mg/kg (acute) | Significantly greater than chronic fluoxetine (10 mg/kg/day for 21 days) | - | [2] |
| Rat (chronic this compound) | Frontal Cortex | 5 mg/kg/day for 21 days (challenge dose) | Further increase in extracellular 5-HT | In contrast to chronic fluoxetine treatment | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assays for 5-HT Receptors
These assays are performed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
-
Membrane Preparation:
-
Cells stably expressing the human recombinant 5-HT1B, 5-HT1D, 5-HT2A, or 5-HT2B receptors are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Increasing concentrations of unlabeled this compound (competitor).
-
The prepared cell membranes.
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand and is subtracted from the total binding to obtain specific binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Serotonin Reuptake Inhibition Assay
This assay measures the potency of this compound to inhibit the serotonin transporter (SERT).
-
Synaptosome Preparation:
-
A specific brain region (e.g., rat cerebral cortex) is dissected and homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a suitable buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound.
-
A low concentration of [3H]-serotonin is added to initiate the uptake.
-
The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
The amount of [3H]-serotonin taken up by the synaptosomes is determined by scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific [3H]-serotonin uptake (IC50) is calculated.
-
The pIC50 is then calculated as the negative logarithm of the IC50 value (in Molar).
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of serotonin in the brain of freely moving animals.
-
Surgical Procedure:
-
Animals (e.g., rats or guinea pigs) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting a specific brain region (e.g., rat frontal cortex or guinea pig hypothalamus). Stereotaxic coordinates are determined using a relevant brain atlas.
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Baseline samples are collected before the administration of this compound (or vehicle).
-
This compound is administered (e.g., orally), and dialysate collection continues for several hours.
-
-
Neurochemical Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
The HPLC system is equipped with a reverse-phase column to separate serotonin from other neurochemicals.
-
The electrochemical detector is set at an appropriate potential to oxidize serotonin, generating a measurable electrical current that is proportional to its concentration.
-
-
Data Analysis:
-
The serotonin concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.
-
The time course of the effect of this compound on extracellular serotonin levels is then plotted.
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
5-HT1B/1D Receptor Signaling Pathway
References
Technical Whitepaper: Serotonin Reuptake Inhibition Profile of LY393558
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LY393558 is a novel pharmacological agent characterized by a dual mechanism of action: potent inhibition of the serotonin (B10506) transporter (SERT) and antagonism of the 5-HT1B and 5-HT1D receptors.[1][2] This profile suggests a potential for a more robust and rapid antidepressant effect compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive technical overview of the serotonin reuptake inhibition profile of this compound, including quantitative binding and inhibition data, detailed experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.
Core Pharmacological Profile: Quantitative Data
The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the binding affinities (pKB and pKi) and the inhibitory potency (pIC50) of this compound at the human serotonin transporter and various serotonin receptors.
Table 1: Inhibitory Potency at the Human Serotonin Transporter (SERT)
| Parameter | Value | Reference |
| pIC50 | 8.48 |
Table 2: Antagonist Binding Affinity at Human Serotonin Receptors
| Receptor Subtype | Parameter | Value | Reference |
| 5-HT1B | pKB | 9.05 | |
| 5-HT1D | pKB | 8.98 | |
| 5-HT2A | pKi | 7.29 | |
| 5-HT2B | pKi | 7.35 |
Mechanism of Action: A Dual Approach
This compound's primary mechanism involves the potent inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration.[1] Unlike traditional SSRIs, this compound also acts as a potent antagonist at presynaptic 5-HT1B and 5-HT1D autoreceptors.[1] These autoreceptors typically function as a negative feedback mechanism, reducing serotonin release when synaptic levels are high. By blocking these receptors, this compound prevents this feedback inhibition, leading to a more substantial and sustained elevation of synaptic serotonin compared to what can be achieved with SERT inhibition alone.[1]
Caption: Mechanism of action of this compound at the serotonin synapse.
Experimental Protocols
The quantitative data presented in this document were derived from standardized in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[3][4] A competitive binding assay was used to determine the Ki and KB values of this compound for the 5-HT1B/1D and 5-HT2A/2B receptors.
Objective: To determine the binding affinity of this compound by measuring its ability to displace a known radioligand from its target receptor.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B).
-
A specific radioligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[5]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki or KB value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the function of the serotonin transporter.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin reuptake by SERT.
Materials:
-
Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
[3H]-Serotonin ([3H]-5-HT) as the substrate.
-
This compound at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: HEK293-hSERT cells are plated in multi-well plates and allowed to adhere.[6]
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound or vehicle for a set period (e.g., 10-20 minutes) at 37°C.[7]
-
Initiation of Uptake: Uptake is initiated by adding a fixed concentration of [3H]-5-HT to each well.
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]-5-HT.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]-5-HT uptake is plotted against the concentration of this compound, and non-linear regression is used to determine the IC50 value.
Caption: Workflow for an in vitro serotonin reuptake inhibition assay.
Conclusion
This compound demonstrates a potent and unique pharmacological profile characterized by high-affinity inhibition of the serotonin transporter and pronounced antagonism of 5-HT1B/1D autoreceptors. This dual mechanism of action distinguishes it from conventional SSRIs and suggests the potential for enhanced therapeutic efficacy in the treatment of depression and other serotonin-related disorders. The data and methodologies presented in this whitepaper provide a foundational understanding for further research and development of this compound.
References
- 1. This compound, a 5-hydroxytryptamine reuptake inhibitor and 5-HT(1B/1D) receptor antagonist: effects on extracellular levels of 5-hydroxytryptamine in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-393558 - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. giffordbioscience.com [giffordbioscience.com]
The Dual-Action Serotonin Modulator LY393558: An In-Depth Analysis of its Effects on Extracellular Serotonin Levels
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LY393558 is a novel pharmacological agent characterized by its dual mechanism of action as a potent serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT(1B/1D) receptor antagonist. This unique profile suggests a potential for a more rapid and robust antidepressant effect compared to traditional SSRIs. This technical guide provides a comprehensive analysis of the preclinical data on the effects of this compound on extracellular serotonin levels. It includes a detailed summary of quantitative data from key microdialysis studies, a thorough description of the experimental methodologies employed, and a visual representation of the compound's mechanism of action through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of next-generation antidepressant therapies.
Introduction
The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a key regulator of mood, cognition, and various physiological processes. The mainstay of treatment for major depressive disorder has been selective serotonin reuptake inhibitors (SSRIs), which act by blocking the serotonin transporter (SERT) and thereby increasing the concentration of serotonin in the synaptic cleft. However, the therapeutic effects of SSRIs are often delayed, and a significant portion of patients do not achieve full remission.
One of the key feedback mechanisms that can limit the efficacy of SSRIs is the activation of presynaptic 5-HT(1B/1D) autoreceptors. Increased synaptic serotonin levels resulting from SERT inhibition can activate these autoreceptors, leading to a decrease in serotonin synthesis and release, thus counteracting the effect of the SSRI.
This compound is a compound designed to overcome this limitation by combining SERT inhibition with 5-HT(1B/1D) receptor antagonism. This dual action is hypothesized to produce a more substantial and sustained increase in extracellular serotonin levels, potentially leading to a faster onset of action and greater antidepressant efficacy. This guide will delve into the preclinical evidence supporting this hypothesis.
Quantitative Data on Extracellular Serotonin Levels
The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effects of this compound on extracellular serotonin levels in guinea pigs and rats. The data is primarily derived from the seminal study by Mitchell et al. (2001).[1]
Table 1: Acute Effects of Oral this compound on Extracellular Serotonin in Guinea Pig Hypothalamus [1]
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Increase in Extracellular 5-HT (% of Baseline) |
| This compound | 1 | > Fluoxetine (B1211875) (20 mg/kg) |
| This compound | 5 | ~1500% |
| This compound | 10 | ~1500% |
| This compound | 20 | ~1500% |
| Fluoxetine | 20 | < this compound (1-20 mg/kg) |
Table 2: Acute Effects of Oral this compound on Extracellular Serotonin in Rat Frontal Cortex [1]
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Increase in Extracellular 5-HT (% of Baseline) |
| This compound | 1 | > Fluoxetine (20 mg/kg) |
| This compound | 5 | ~700% |
| This compound | 10 | ~700% |
| This compound | 20 | ~700% |
| Fluoxetine | 20 | < this compound (1-20 mg/kg) |
Table 3: Comparison of Acute this compound and Chronic Fluoxetine in Rat Frontal Cortex [1]
| Treatment Group | Dose and Duration | Increase in Extracellular 5-HT |
| Acute this compound | 5 mg/kg, p.o. (single dose) | Significantly greater than chronic fluoxetine |
| Chronic Fluoxetine | 10 mg/kg/day, p.o. (21 days) | Less than acute this compound |
Table 4: Effects of Chronic this compound Administration in Rat Frontal Cortex [1]
| Chronic Pretreatment | Challenge Dose | Effect on Extracellular 5-HT |
| This compound (5 mg/kg/day for 21 days) | This compound | Further increase in extracellular 5-HT |
| Fluoxetine (10 mg/kg/day for 21 days) | Fluoxetine | No further increase in extracellular 5-HT |
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical studies to assess the impact of this compound on extracellular serotonin levels. The specific details are based on the abstract of Mitchell et al. (2001) and general knowledge of microdialysis procedures.[1]
Animal Models
-
Species: Male Dunkin-Hartley guinea pigs and male Sprague-Dawley rats were utilized in these studies.
-
Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had ad libitum access to food and water.
In Vivo Microdialysis
-
Surgical Procedure: Animals were anesthetized, and a guide cannula was stereotaxically implanted into the target brain region (hypothalamus for guinea pigs, frontal cortex for rats). The animals were allowed a post-operative recovery period.
-
Microdialysis Probe: On the day of the experiment, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.
Drug Administration
-
Route of Administration: this compound and fluoxetine were administered orally (p.o.).
-
Dosing: Doses ranged from 1 to 20 mg/kg for acute studies. For chronic studies, animals were treated daily for 21 days.
Neurochemical Analysis
-
Analytical Method: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The serotonin levels in the post-drug samples were expressed as a percentage of the mean baseline concentration.
Signaling Pathways and Mechanism of Action
The dual mechanism of action of this compound, involving both serotonin transporter (SERT) inhibition and 5-HT(1B/1D) receptor antagonism, is key to its enhanced effect on extracellular serotonin. The following diagrams illustrate these pathways.
Caption: Basal serotonergic neurotransmission.
Caption: Mechanism of action of this compound.
Detailed Signaling Pathway of 5-HT(1B/1D) Autoreceptor Antagonism
The 5-HT(1B/1D) autoreceptors are G-protein coupled receptors that, upon activation by serotonin, initiate an intracellular signaling cascade that ultimately inhibits further serotonin release. By antagonizing these receptors, this compound prevents this negative feedback loop.
Caption: 5-HT(1B/1D) autoreceptor signaling cascade.
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its dual action on SERT and 5-HT(1B/1D) receptors, produces a more pronounced and sustained elevation of extracellular serotonin compared to a traditional SSRI like fluoxetine.[1] The ability of this compound to elicit a further increase in serotonin levels even after chronic administration is particularly noteworthy and suggests a lack of tolerance development to its effects.[1]
These findings provide a strong rationale for the clinical development of this compound as a potentially more effective and faster-acting antidepressant. Future research should focus on:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound in patients with major depressive disorder.
-
Biomarker Studies: Investigating potential biomarkers that could predict treatment response to this compound would be highly valuable for personalized medicine approaches.
-
Long-term Effects: Further preclinical and clinical studies are needed to fully understand the long-term neuroadaptive changes associated with chronic this compound treatment.
Conclusion
This compound represents a promising next-generation antidepressant with a novel mechanism of action. The preclinical evidence robustly demonstrates its ability to significantly elevate extracellular serotonin levels beyond that of traditional SSRIs. By simultaneously blocking serotonin reuptake and antagonizing the 5-HT(1B/1D) autoreceptors, this compound effectively disables a key negative feedback loop in the serotonergic system. This technical guide provides a comprehensive overview of the foundational preclinical data, which should serve as a valuable resource for the ongoing research and development of this and similar compounds.
References
An In-depth Technical Guide on the Discovery and Chemical Synthesis of LY393558
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY393558 is a potent and selective dual-acting ligand targeting the serotonin (B10506) 5-HT1B and 5-HT1D receptors as an antagonist, while also inhibiting the reuptake of serotonin. This unique pharmacological profile positions it as a significant tool for neuroscience research, particularly in the study of mood disorders and other conditions modulated by the serotonergic system. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and in vitro pharmacology of this compound, consolidating key data and experimental methodologies to support further research and development in this area.
Introduction: The Rationale for a Dual-Action Serotonergic Agent
The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating a wide range of physiological and psychological processes. Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including depression and anxiety.
Selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for these disorders. However, their therapeutic onset is often delayed, and a significant portion of patients do not achieve full remission. One hypothesis for this delay is the acute activation of presynaptic 5-HT1B and 5-HT1D autoreceptors by the initial increase in synaptic serotonin, which leads to a negative feedback loop that attenuates serotonin release.
The development of this compound was driven by the therapeutic hypothesis that combining serotonin reuptake inhibition with the antagonism of 5-HT1B and 5-HT1D autoreceptors could lead to a more rapid and robust antidepressant effect. By blocking these autoreceptors, the negative feedback mechanism is inhibited, theoretically leading to a more significant and sustained increase in synaptic serotonin levels.
Discovery of this compound
The discovery of this compound emerged from a dedicated drug discovery program aimed at identifying dual-action serotonergic agents. While specific details of the lead identification and optimization process for this compound are not extensively published in publicly available literature, the development of such compounds typically involves a multi-step medicinal chemistry effort. This process generally includes:
-
High-Throughput Screening (HTS): Screening of large chemical libraries against the serotonin transporter (SERT) and 5-HT1B/1D receptors to identify initial "hit" compounds.
-
Hit-to-Lead Chemistry: Chemical modification of the initial hits to improve potency, selectivity, and drug-like properties.
-
Lead Optimization: Further refinement of the lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, ensuring suitable characteristics for in vivo studies.
The chemical structure of this compound, 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3,4-dihydro-3-(1-methylethyl)-6-(methylsulfonyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide, reflects a design that incorporates moieties known to interact with both the serotonin transporter and 5-HT1B/1D receptors.
Chemical Synthesis
Proposed Retrosynthetic Pathway:
Caption: A plausible retrosynthetic pathway for this compound.
Key Synthetic Steps (Hypothetical):
-
Synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Intermediate A): This intermediate can be synthesized through a Fischer indole (B1671886) synthesis or a palladium-catalyzed cross-coupling reaction. A likely route involves the reaction of 6-fluoroindole with a protected 4-piperidone derivative, followed by dehydration and deprotection.
-
Synthesis of 1-(2-Chloroethyl)-3-isopropyl-6-(methylsulfonyl)-3,4-dihydro-1H-2,1,3-benzothiadiazine 2,2-dioxide (Intermediate B): The synthesis of the benzothiadiazine dioxide core is a more complex process. It would likely start from a substituted aniline (B41778) or anthranilic acid derivative. The key steps would involve sulfamoylation, cyclization, and subsequent N-alkylation with a 2-chloroethyl group.
-
Coupling of Intermediates A and B: The final step would involve the nucleophilic substitution reaction between the secondary amine of the tetrahydropyridine (B1245486) ring in Intermediate A and the chloroethyl group of Intermediate B to yield this compound.
In Vitro Pharmacological Profile
The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity for its primary targets.
Data Presentation
| Target | Assay Type | Parameter | Value | Reference |
| 5-HT1B Receptor | Radioligand Binding | pKB | 9.05 | |
| 5-HT1D Receptor | Radioligand Binding | pKB | 8.98 | |
| Serotonin Transporter (SERT) | [3H]-5-HT Uptake | pIC50 | 8.48 | |
| 5-HT2A Receptor | Radioligand Binding | pKi | 7.29 | |
| 5-HT2B Receptor | Radioligand Binding | pKi | 7.35 |
Experimental Protocols
While the specific, detailed protocols used by Eli Lilly for this compound are proprietary, the following are representative methodologies for the key in vitro assays.
4.2.1. 5-HT1B/1D Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the human 5-HT1B and 5-HT1D receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared.
-
Assay Buffer: Typically, a Tris-HCl buffer containing physiological salts and protease inhibitors is used.
-
Radioligand: A high-affinity radioligand, such as [125I]-GTI or [3H]-GR125743, is used to label the receptors.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (and subsequently pKB) is calculated using the Cheng-Prusoff equation.
-
4.2.2. Serotonin Transporter (SERT) Uptake Assay
-
Objective: To measure the inhibitory potency of this compound on the serotonin transporter.
-
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells) is used.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological buffer is used.
-
Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT) is used as the substrate for the transporter.
-
Inhibition Assay: Cells are pre-incubated with increasing concentrations of the test compound (this compound).
-
Uptake Initiation: A fixed concentration of [3H]-5-HT is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period to allow for transporter-mediated uptake.
-
Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-5-HT.
-
Quantification: The amount of [3H]-5-HT taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [3H]-5-HT (IC50) is determined, from which the pIC50 is calculated.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of serotonergic neurotransmission at multiple levels. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for its in vitro characterization.
Caption: Mechanism of action of this compound in the synaptic cleft.
Caption: General experimental workflow for in vitro characterization.
Conclusion
This compound represents a significant advancement in the field of serotonergic drug discovery. Its dual mechanism of action, combining potent serotonin reuptake inhibition with 5-HT1B/1D receptor antagonism, offers a promising strategy to overcome some of the limitations of traditional SSRIs. This technical guide has provided a consolidated overview of its discovery rationale, a plausible synthetic approach, and its in vitro pharmacological profile, along with representative experimental protocols. Further research into the in vivo efficacy and safety of this compound and similar compounds will be crucial in determining their therapeutic potential for CNS disorders.
An In-depth Technical Guide on the Stability and Storage of LY393558
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and storage conditions for the research compound LY393558. Due to the limited availability of public, in-depth stability data specific to this compound, this document also outlines general principles and methodologies for assessing the stability of pharmaceutical compounds, which are applicable to this compound.
Recommended Storage Conditions
This compound is a research chemical, and its long-term stability is best preserved under specific laboratory conditions. The primary recommendation from various suppliers is cryogenic storage to minimize degradation over time. For short-term handling and use, refrigeration is acceptable. The compound is considered stable enough for standard shipping durations at ambient temperatures.
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Condition | Temperature Range | Duration | Recommendations |
| Long-term Storage | -20°C | Months to years | Recommended for maintaining the integrity of the compound for extended periods.[1][2][3][4][5] |
| Short-term Storage | 0 - 4°C | Days to weeks | Suitable for temporary storage between experiments.[3] |
| Shipping | Ambient Temperature | A few weeks | The compound is stable enough for ordinary shipping and customs processing without special cooling.[3] |
| In Solution (DMSO) | -20°C | Use as soon as possible | Long-term storage of solutions is not recommended to avoid degradation in the solvent.[2] |
Principles of Stability Testing for Pharmaceutical Compounds
To ensure the safety, efficacy, and quality of a drug substance like this compound, rigorous stability testing is essential. These studies are designed to understand how the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.
A crucial component of stability assessment is the forced degradation study , also known as stress testing. In these studies, the compound is intentionally exposed to harsh conditions to accelerate its degradation. This helps in:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can distinguish the active compound from its degradation products.
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound are not publicly available, a general approach to a forced degradation study would involve the following steps.
Workflow for a Forced Degradation Study
Methodology for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. The goal is to develop a method that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.
-
Column Selection : A reversed-phase column (e.g., C18) is commonly used for compounds like this compound.
-
Mobile Phase Optimization : A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of all components.
-
Detection : A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound.
-
Method Validation : The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Without specific data for this compound, it is not possible to detail its degradation pathways. Generally, compounds with its structural features (indoles, sulfonamides) may be susceptible to:
-
Oxidation : The indole (B1671886) ring and secondary amine functionalities can be prone to oxidation.
-
Hydrolysis : The sulfonamide group could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation : Aromatic systems like the indole nucleus can be sensitive to light.
The identification of degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway for Stability Analysis
References
- 1. A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
An In-Depth Technical Guide on the Potential Therapeutic Targets of LY393558
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY393558 is a potent and selective ligand that exhibits a multi-target pharmacological profile, primarily interacting with key components of the serotonergic system. This document provides a comprehensive technical overview of its primary therapeutic targets: the Serotonin (B10506) Transporter (SERT), and the 5-HT1B, 5-HT1D, and 5-HT2A receptors. Through a detailed examination of its binding affinities, functional activities, and the associated signaling pathways, this guide aims to elucidate the therapeutic potential of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
This compound is a novel compound with a significant affinity for multiple serotonergic targets. It acts as a potent serotonin reuptake inhibitor and a functional antagonist at the 5-HT1B, 5-HT1D, and 5-HT2A receptors.[1][2] This unique pharmacological profile suggests its potential application in a variety of neurological and psychiatric disorders where modulation of the serotonin system is a key therapeutic strategy. This guide synthesizes the current knowledge on this compound, focusing on its molecular interactions and the downstream consequences of target engagement.
Therapeutic Targets and Pharmacological Profile
This compound's therapeutic potential stems from its ability to simultaneously modulate several key proteins in the serotonin signaling cascade. Its primary targets include:
-
Serotonin Transporter (SERT): this compound is a potent inhibitor of SERT, the primary mechanism for clearing serotonin from the synaptic cleft.[2] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
-
5-HT1B Receptor: This receptor acts as a presynaptic autoreceptor, and its activation inhibits serotonin release. This compound is a potent antagonist of the 5-HT1B receptor, blocking this negative feedback loop and further contributing to increased synaptic serotonin levels.[2][3]
-
5-HT1D Receptor: Similar to the 5-HT1B receptor, the 5-HT1D receptor can function as a presynaptic autoreceptor to inhibit serotonin release. This compound also demonstrates high antagonist potency at this receptor subtype.[2][4]
-
5-HT2A Receptor: This receptor is involved in a wide range of physiological and behavioral processes. This compound acts as an antagonist at the 5-HT2A receptor, which may contribute to its overall therapeutic effect and side-effect profile.[2]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at its primary targets, as reported in key literature.
Table 1: Binding Affinity (pKi) and Inhibitory Potency (pIC50) of this compound
| Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | pIC50 | 8.48 | |
| 5-HT1B Receptor | pKB | 9.05 | |
| 5-HT1D Receptor | pKB | 8.98 | |
| 5-HT2A Receptor | pKi | 7.29 | |
| 5-HT2B Receptor | pKi | 7.35 |
Signaling Pathways
The interaction of this compound with its targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways affected by this compound.
Serotonin Transporter (SERT) Inhibition
Inhibition of SERT by this compound directly increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.
5-HT1B/1D Receptor Antagonism
As an antagonist, this compound blocks the inhibitory effect of presynaptic 5-HT1B and 5-HT1D autoreceptors, leading to a further increase in serotonin release. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.[5][6]
5-HT2A Receptor Antagonism
This compound antagonizes the 5-HT2A receptor, a Gq/11-coupled GPCR. Activation of this receptor typically leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. By blocking this pathway, this compound modulates downstream signaling.[5][7]
Experimental Protocols
The following sections detail the methodologies used in key studies to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for SERT, 5-HT1B, 5-HT1D, and 5-HT2A receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells for SERT, CHO cells for 5-HT receptors) or from specific brain regions (e.g., rat cortex).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [125I]GTI for 5-HT1B/1D, [3H]ketanserin for 5-HT2A) and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional potency (IC50) of this compound to inhibit serotonin reuptake.
-
Protocol (using human placental choriocarcinoma JAR cells): [8][9]
-
Cell Culture: JAR cells, which endogenously express SERT, are cultured to confluence in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.
-
Uptake: [3H]5-HT is added to initiate the uptake reaction, and the incubation is carried out for a defined period at 37°C.
-
Termination: Uptake is terminated by washing with ice-cold buffer.
-
Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
-
References
- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. LY-393558 - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of LY393558
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY393558 is a potent pharmacological agent characterized by a dual mechanism of action: it functions as a serotonin (B10506) reuptake inhibitor and a multi-receptor antagonist, targeting the 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B serotonin receptors.[1][2][3] This unique profile makes it a valuable tool for research in neuroscience and drug development, particularly in studies related to depression and other neuropsychiatric disorders. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at its principal molecular targets.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of this compound at its primary targets.
| Target | Assay Type | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | pIC₅₀ | 8.48 | [2][3] |
| 5-HT₁B Receptor | [³⁵S]GTPγS Functional Antagonism | pKₑ | 9.05 | [2][3] |
| 5-HT₁D Receptor | [³⁵S]GTPγS Functional Antagonism | pKₑ | 8.98 | [2][3] |
| 5-HT₂ₐ Receptor | Receptor Binding Affinity | pKᵢ | 7.29 | [2][3] |
| 5-HT₂ₑ Receptor | Receptor Binding Affinity | pKᵢ | 7.35 | [2][3] |
Signaling Pathways and Mechanism of Action
This compound interacts with multiple components of the serotonergic system. The following diagrams illustrate the canonical signaling pathways of its molecular targets.
Experimental Protocols
The following protocols are based on established methodologies for characterizing ligands at serotonin receptors and transporters and are adapted for the evaluation of this compound.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into rat brain synaptosomes.[4][5][6]
Materials:
-
Rat cortical tissue
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.8 g/L D-glucose, 10 mM HEPES, pH 7.4)
-
[³H]5-Hydroxytryptamine ([³H]5-HT)
-
This compound and reference compounds (e.g., fluoxetine)
-
Scintillation cocktail
-
Glass fiber filters (e.g., GF/B)
-
Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rat cortical tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in KRH buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Uptake Assay:
-
In a 96-well plate, add KRH buffer, synaptosomes (final concentration ~10-20 µg protein/well), and varying concentrations of this compound or reference compound.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]5-HT (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold KRH buffer.
-
-
Data Analysis:
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a standard SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate specific uptake by subtracting non-specific from total uptake.
-
Plot the percentage inhibition of specific [³H]5-HT uptake against the concentration of this compound to determine the IC₅₀ value.
-
5-HT₁B and 5-HT₁D Receptor Radioligand Binding Assays
These assays determine the binding affinity of this compound to 5-HT₁B and 5-HT₁D receptors using a competitive binding format.[7][8][9]
Materials:
-
Cell membranes expressing human recombinant 5-HT₁B or 5-HT₁D receptors
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4)
-
Radioligand: [¹²⁵I]GTI for 5-HT₁B or [³H]5-HT for 5-HT₁D
-
This compound and reference compounds (e.g., GR127935)
-
Non-specific binding control (e.g., 10 µM 5-HT)
-
Scintillation cocktail or gamma counter tubes
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates, cell harvester, scintillation or gamma counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein/well), radioligand (at a concentration close to its Kd), and varying concentrations of this compound or reference compound.
-
For non-specific binding wells, add the non-specific control compound.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT₂A and 5-HT₂B Receptor Functional Antagonism Assays
These assays measure the ability of this compound to antagonize the agonist-induced functional response of 5-HT₂A and 5-HT₂B receptors, typically by measuring intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.[10][11][12]
Materials:
-
Cells stably expressing human recombinant 5-HT₂A or 5-HT₂B receptors (e.g., CHO-K1 or HEK293 cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM) or IP-One HTRF assay kit
-
5-HT (agonist)
-
This compound and reference antagonists (e.g., ketanserin (B1673593) for 5-HT₂A, SB204741 for 5-HT₂B)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol (Calcium Mobilization):
-
Cell Preparation:
-
Plate the cells in black, clear-bottom plates and grow to confluence.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions (e.g., 1-hour incubation with Fluo-4 AM at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound or a reference antagonist to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of 5-HT (EC₈₀) and measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the 5-HT response against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the pA₂ or pKₑ value to quantify the antagonist potency.
-
Experimental Workflow
References
- 1. LY-393558 - Wikipedia [en.wikipedia.org]
- 2. LY 393558 | CAS 271780-64-4 | this compound | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serotonin uptake in rat brain synaptosomes by plasma from patients with premenstrual syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for LY393558 in In Vitro Neuroscience Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY393558 is a potent and versatile pharmacological tool for neuroscience research, acting as a dual antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors and as an inhibitor of the serotonin transporter (SERT). This dual mechanism of action allows for the investigation of the complex interplay between serotonergic signaling pathways in various neuronal processes. These application notes provide detailed protocols for utilizing this compound in relevant in vitro cell culture models to dissect its effects on neuronal function. The human neuroblastoma cell line, SH-SY5Y, and primary rodent cortical neurons are presented as suitable models for these investigations.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
5-HT1B/1D Receptor Antagonism: The 5-HT1B and 5-HT1D receptors are Gi/o-coupled receptors.[1] Their activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound blocks these downstream effects of serotonin, leading to a disinhibition of adenylyl cyclase and potentially altering neuronal excitability and neurotransmitter release.
-
Serotonin Transporter (SERT) Inhibition: this compound also blocks the reuptake of serotonin from the synaptic cleft by inhibiting SERT. This leads to an increase in the extracellular concentration of serotonin, thereby prolonging its signaling effects at other serotonin receptors.
Data Presentation
The following table summarizes the known in vitro binding affinities and inhibitory concentrations of this compound.
| Target | Parameter | Value | Species | Reference |
| 5-HT1B Receptor | pKB | 9.05 | Not Specified | |
| 5-HT1D Receptor | pKB | 8.98 | Not Specified | |
| Serotonin Transporter (SERT) | pIC50 | 8.48 | Not Specified | |
| 5-HT2A Receptor | pKi | 7.29 | Not Specified | |
| 5-HT2B Receptor | pKi | 7.35 | Not Specified |
Signaling Pathway
The signaling pathway affected by this compound's antagonism of 5-HT1B/1D receptors is depicted below.
Caption: Signaling pathway of 5-HT1B/1D receptors and the points of intervention for this compound.
Experimental Protocols
Model System 1: Differentiated SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neuroscience as it can be differentiated to exhibit a more mature neuronal phenotype.
Protocol 1: Differentiation of SH-SY5Y Cells
This protocol is adapted from established methods to generate a neuron-like phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-Lysine
-
6-well plates
Procedure:
-
Coat 6-well plates with Poly-D-Lysine (10 µg/mL in sterile water) overnight at 37°C. Aspirate and wash with sterile PBS.
-
Seed SH-SY5Y cells at a density of 1 x 105 cells/well in DMEM/F12 with 10% FBS.
-
After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid.
-
Incubate for 5 days, replacing the medium every 2-3 days.
-
On day 6, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.
-
Maintain the cells in the BDNF-containing medium for an additional 2-3 days before experimentation. Differentiated cells will exhibit extensive neurite outgrowth.
Protocol 2: Serotonin Reuptake Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on serotonin transporter (SERT) activity in differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in a 24-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Serotonin
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Wash differentiated SH-SY5Y cells twice with KRH buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound (e.g., 10-10 to 10-5 M) or vehicle control in KRH buffer.
-
Initiate the uptake by adding [3H]-Serotonin to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Model System 2: Primary Rodent Cortical Neurons
Primary cortical neurons provide a more physiologically relevant model for studying neuronal function.
Protocol 3: Culture of Primary Rat Cortical Neurons
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Poly-L-lysine coated plates
Procedure:
-
Dissect the cerebral cortices from E18 rat embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in papain solution for 20 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells on Poly-L-lysine coated plates at a density of 2 x 105 cells/cm2 in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Maintain the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
-
Neurons can be used for experiments after 7-14 days in vitro (DIV).
Protocol 4: cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the serotonin-mediated inhibition of cAMP production in primary cortical neurons.
Materials:
-
Primary cortical neurons (DIV 10-14) in a 48-well plate
-
Serotonin (5-HT)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Pre-incubate primary cortical neurons with varying concentrations of this compound (e.g., 10-10 to 10-5 M) or vehicle for 20 minutes at 37°C.
-
Add serotonin to a final concentration of 1 µM (to activate 5-HT1B/1D receptors) and forskolin to a final concentration of 10 µM (to stimulate adenylyl cyclase).
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percent antagonism of the serotonin effect for each concentration of this compound and determine the IC50 or KB value.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for the Serotonin Reuptake Inhibition Assay.
Caption: Workflow for the cAMP Accumulation Assay.
References
Application Notes and Protocols for LY393558 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of LY393558, a potent serotonin (B10506) reuptake inhibitor and 5-HT1B/1D receptor antagonist. This document includes recommended dosage regimens, detailed experimental protocols, and a visualization of the compound's mechanism of action.
Introduction
This compound is a dual-acting compound that simultaneously blocks the serotonin transporter (SERT) and antagonizes the 5-HT1B and 5-HT1D autoreceptors. This unique mechanism of action leads to a more pronounced and sustained increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone.[1] These characteristics make this compound a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes in vivo.
In Vivo Dosage and Administration
The following table summarizes the recommended dosages for this compound in preclinical in vivo studies, primarily based on research in rats and guinea pigs.
| Animal Model | Dosage Range (Acute) | Administration Route | Chronic Dosage Regimen | Administration Route | Reference |
| Rat (Frontal Cortex) | 1 - 20 mg/kg | Oral (p.o.) | 5 mg/kg/day for 21 days | Oral (p.o.) | [1] |
| Guinea Pig (Hypothalamus) | 1 - 20 mg/kg | Oral (p.o.) | Not Reported | Not Applicable | [1] |
Note on Vehicle Selection: The specific vehicle used for the oral administration of this compound is not explicitly detailed in the primary literature. For hydrophobic compounds intended for oral gavage in rodents, common vehicles include a suspension in 0.5% or 1% methylcellulose, or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and water. It is recommended to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific formulation.
Key Experimental Protocol: In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol outlines the methodology for in vivo microdialysis to measure changes in extracellular serotonin levels in the brain of awake, freely moving rats following the administration of this compound. This method is based on the procedures described by Mitchell et al. (2001).
Objective: To quantify the effect of this compound on extracellular serotonin concentrations in a specific brain region (e.g., frontal cortex).
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or U-shaped) with a suitable molecular weight cut-off
-
Guide cannula
-
Surgical tools for stereotaxic implantation
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using a suitable anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., frontal cortex).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.
-
Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline of extracellular serotonin.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of serotonin levels.
-
-
Administration of this compound:
-
Prepare the desired dose of this compound in a suitable vehicle for oral administration.
-
Administer the compound to the animal via oral gavage.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a defined period (e.g., 3-4 hours) to monitor the change in extracellular serotonin levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC system with electrochemical detection to quantify the concentration of serotonin.
-
-
Data Analysis:
-
Express the serotonin concentrations in the post-administration samples as a percentage of the mean baseline concentration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effect on the serotonergic system through a dual mechanism of action at the presynaptic terminal.
Caption: Dual mechanism of action of this compound at the serotonergic synapse.
The diagram above illustrates how this compound increases synaptic serotonin levels. By blocking the serotonin transporter (SERT), it prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. Simultaneously, by acting as an antagonist at the 5-HT1B/1D autoreceptors, it blocks the negative feedback mechanism that would normally inhibit further serotonin release. This combined action results in a robust and sustained elevation of extracellular serotonin, leading to enhanced activation of postsynaptic serotonin receptors.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo experiments involving this compound.
This workflow provides a structured approach, from the initial planning phase through to the final analysis and reporting of the experimental findings. Adherence to a well-defined protocol is crucial for obtaining reliable and reproducible data.
References
Application Note: A Proposed HPLC Method for the Quantification of LY393558
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of LY393558, a dual 5-HT1B/1D receptor antagonist and serotonin (B10506) reuptake inhibitor. Due to the absence of a publicly available standardized protocol, this document provides a comprehensive, albeit theoretical, methodology based on established principles of HPLC for small molecules of similar characteristics. The proposed method utilizes a C18 column with UV detection. This document is intended for researchers, scientists, and drug development professionals and includes detailed protocols for method implementation and validation, along with structured data presentation tables. A disclaimer is noted that this proposed method requires experimental validation by the end-user.
Introduction
This compound is a research compound with a molecular formula of C₂₆H₃₁FN₄O₄S₂ and a molecular weight of 546.68 g/mol .[1][2] It acts as a potent antagonist for the serotonin 5-HT1B and 5-HT1D receptors and as an inhibitor of the serotonin transporter (SERT).[2][3] Accurate and precise quantification of this compound is crucial for various stages of drug research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines a proposed HPLC method suitable for these applications.
Proposed HPLC Method
The following chromatographic conditions are proposed for the quantification of this compound. These are based on common practices for the analysis of small heterocyclic molecules and serotonin receptor ligands.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and 20 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.0), isocratic elution |
| Mobile Phase Ratio | 60:40 (v/v) Acetonitrile : Ammonium Acetate buffer (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (provisional, to be confirmed by UV scan of this compound) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
-
This compound reference standard (purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial stock solution)
3.2.1. Mobile Phase Preparation (20 mM Ammonium Acetate, pH 4.0)
-
Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of ultrapure water.
-
Adjust the pH of the solution to 4.0 ± 0.05 using formic acid or acetic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
The final mobile phase is prepared by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 400 mL of buffer with 600 mL of acetonitrile for a 60:40 ratio).
-
Degas the mobile phase before use.
3.2.2. Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent. Given its solubility, DMSO can be used for the initial concentrated stock, which is then diluted with the mobile phase or methanol.[2] For a 1 mg/mL solution, dissolve 10 mg in a 10 mL volumetric flask.
-
Store the stock solution at -20°C, protected from light.[2]
3.2.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
The sample preparation will depend on the matrix (e.g., plasma, formulation). A generic protocol for a solid dosage form is provided below.
-
Accurately weigh and crush a representative amount of the sample (e.g., tablets).
-
Transfer an amount of powder equivalent to a known quantity of this compound into a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and water or the mobile phase).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed.
Before starting the validation, the suitability of the chromatographic system should be verified.
-
Inject the working standard solution (e.g., 20 µg/mL) six times.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
Other parameters such as tailing factor (should be ≤ 2) and theoretical plates (should be > 2000) should also be monitored.
-
Inject the prepared working standard solutions at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Linearity Data Presentation
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| r² | |
| Regression Equation |
-
Accuracy should be determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration in triplicate.
-
The mean recovery should be within 98-102%.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, Mean ± SD, n=3) | Recovery (%) |
| 80% | |||
| 100% | |||
| 120% |
4.4.1. Repeatability (Intra-day Precision)
-
Analyze six replicate samples of this compound at 100% of the target concentration on the same day.
-
The RSD of the results should be ≤ 2.0%.
4.4.2. Intermediate Precision (Inter-day Precision)
-
Repeat the analysis of six replicate samples on a different day, with a different analyst, or on a different instrument.
-
The RSD between the two sets of data should be ≤ 2.0%.
Table 4: Precision Data
| Parameter | Measured Concentration (µg/mL, n=6) | Mean | SD | RSD (%) |
| Intra-day (Day 1) | ||||
| Inter-day (Day 2) |
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
Table 5: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for Electrophysiological Studies of LY393558
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY393558 is a potent pharmacological agent with a dual mechanism of action, functioning as both a serotonin (B10506) reuptake inhibitor and an antagonist at the 5-HT1B, 5-HT1D, and 5-HT2A receptors.[1][2][3] This multimodal activity suggests its potential therapeutic application in a range of neurological and psychiatric disorders, including depression and pulmonary hypertension.[1] Understanding the precise effects of this compound on neuronal and cellular electrophysiology is crucial for elucidating its therapeutic mechanisms and potential side effects.
These application notes provide a comprehensive guide for designing and conducting electrophysiological studies to characterize the effects of this compound on its primary targets: the serotonin transporter (SERT) and 5-HT1B, 5-HT1D, and 5-HT2A receptors. The protocols detailed below are designed for researchers familiar with patch-clamp electrophysiology techniques.
Mechanism of Action of this compound
This compound exerts its effects by modulating the serotonergic system through two primary mechanisms:
-
Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the concentration and duration of serotonin in the synaptic cleft.[1][2][3]
-
Receptor Antagonism: this compound acts as an antagonist at several key serotonin receptors, including 5-HT1B, 5-HT1D, and 5-HT2A.[1][2][3] This antagonism can modulate downstream signaling pathways and neuronal excitability.
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound for its primary targets. This data is essential for designing experiments with appropriate compound concentrations.
| Target | Parameter | Value | Species | Reference |
| 5-HT Transporter (SERT) | pIC50 | 8.48 | Human | [2][3] |
| 5-HT1B Receptor | pKB | 9.05 | Human | [2][3] |
| 5-HT1D Receptor | pKB | 8.98 | Human | [2][3] |
| 5-HT2A Receptor | pKi | 7.29 | Human | [2][3] |
| 5-HT2B Receptor | pKi | 7.35 | Human | [2][3] |
Experimental Protocols
To fully characterize the electrophysiological effects of this compound, a series of whole-cell patch-clamp experiments are recommended. These experiments will allow for the direct measurement of ion channel and transporter activity in response to the compound.
General Workflow for Electrophysiology Experiments
The following diagram outlines the general workflow for the proposed electrophysiology studies.
Caption: General workflow for patch-clamp experiments.
Protocol 1: Characterization of this compound Effects on Serotonin Transporter (SERT) Activity
Objective: To determine the inhibitory effect of this compound on SERT-mediated currents.
Cell System: HEK293 cells stably expressing human SERT (hSERT).
Methodology: Whole-cell voltage-clamp.
Materials:
-
External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution: 130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Serotonin (5-HT) Stock Solution: 10 mM in water.
Procedure:
-
Culture hSERT-expressing HEK293 cells on glass coverslips.
-
Prepare external and internal solutions as described above.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell voltage-clamp configuration on a selected cell. Hold the membrane potential at -70 mV.
-
Record baseline current in the absence of 5-HT.
-
Perfuse the cell with aCSF containing a known concentration of 5-HT (e.g., 10 µM) to induce an inward current mediated by SERT.
-
Once a stable 5-HT-induced current is observed, co-apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) with the 5-HT solution.
-
Record the steady-state current at each concentration of this compound.
-
Wash out the drugs and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak inward current induced by 5-HT in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the concentration-response curve and determine the IC50 value for this compound inhibition of SERT.
Protocol 2: Investigating the Antagonistic Effect of this compound on 5-HT1B/1D Receptor-Mediated GIRK Channel Activation
Objective: To assess the ability of this compound to block the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by 5-HT1B/1D receptor agonists.
Cell System: Xenopus oocytes or mammalian cells (e.g., AtT-20) co-expressing human 5-HT1B or 5-HT1D receptors and GIRK1/2 channels.
Methodology: Two-electrode voltage-clamp (for oocytes) or whole-cell voltage-clamp (for mammalian cells).
Materials:
-
External Solution (High K+): 90 mM NaCl, 50 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for whole-cell): Same as Protocol 1.
-
This compound Stock Solution: 10 mM in DMSO.
-
5-HT1B/1D Agonist (e.g., 5-Carboxamidotryptamine, 5-CT) Stock Solution: 10 mM in water.
Procedure:
-
Prepare and inject cRNA for the receptors and channels into Xenopus oocytes or transfect mammalian cells.
-
Establish a two-electrode or whole-cell voltage-clamp configuration. Hold the membrane potential at -80 mV.
-
Record baseline current in the high K+ external solution.
-
Apply a 5-HT1B/1D agonist (e.g., 1 µM 5-CT) to activate the receptors and induce an inward GIRK current.
-
After a stable agonist-induced current is achieved, co-apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of the agonist.
-
Record the steady-state current at each this compound concentration.
-
Wash out the drugs and confirm the current returns to baseline.
Data Analysis:
-
Measure the amplitude of the agonist-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Construct a concentration-response curve and determine the IC50 or KB value for this compound antagonism at 5-HT1B/1D receptors.
Protocol 3: Evaluating the Antagonism of this compound on 5-HT2A Receptor-Mediated Modulation of Neuronal Excitability
Objective: To determine if this compound can block the effects of 5-HT2A receptor activation on neuronal firing properties.
Cell System: Primary cultured cortical or hippocampal neurons.
Methodology: Whole-cell current-clamp.
Materials:
-
External Solution (aCSF): Same as Protocol 1.
-
Internal Solution: Same as Protocol 1.
-
This compound Stock Solution: 10 mM in DMSO.
-
5-HT2A Agonist (e.g., (±)-2,5-Dimethoxy-4-iodoamphetamine, DOI) Stock Solution: 10 mM in water.
Procedure:
-
Prepare primary neuronal cultures on glass coverslips.
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential and spontaneous firing activity of the neuron.
-
Inject a series of depolarizing current steps to elicit action potentials and characterize the neuron's firing pattern (e.g., firing frequency, action potential threshold, and amplitude).
-
Apply a 5-HT2A agonist (e.g., 10 µM DOI), which is known to modulate neuronal excitability. Record any changes in resting membrane potential and firing properties.
-
In the continued presence of the agonist, co-apply increasing concentrations of this compound (e.g., 10 nM to 10 µM).
-
Record the firing properties at each concentration of this compound to assess its ability to reverse the agonist's effects.
-
Wash out the drugs and monitor the recovery of the neuron's baseline firing properties.
Data Analysis:
-
Measure changes in resting membrane potential, action potential threshold, firing frequency, and input resistance in response to the agonist and this compound.
-
Compare the firing patterns before and after drug application.
-
Quantify the extent to which this compound reverses the effects of the 5-HT2A agonist.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow of the experimental design, starting from the known properties of this compound to the specific electrophysiological assays.
Caption: Logical flow of the experimental design.
References
Application Notes and Protocols for Behavioral Studies with LY393558 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting behavioral studies in mice with LY393558, a potent dual 5-HT₁B/₁D receptor antagonist and serotonin (B10506) reuptake inhibitor.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for assessing the effects of this compound on anxiety, depression-like behavior, and learning and memory.
Scientific Background
This compound's unique pharmacological profile, targeting both serotonin transporters (SERT) and 5-HT₁B/₁D receptors, suggests its potential to modulate various behavioral domains.[1][2][3] Blockade of 5-HT₁B/₁D autoreceptors is expected to increase synaptic serotonin levels, an effect that would be potentiated by the concurrent inhibition of serotonin reuptake.[1][2][3] This synergistic action provides a strong rationale for investigating its anxiolytic, antidepressant, and cognitive-modulating effects in established mouse behavioral paradigms.
Data Presentation
While direct quantitative data for this compound in the subsequent behavioral assays are not extensively published, the following tables provide illustrative data based on studies with mechanistically similar compounds (e.g., 5-HT₁B/₁D antagonists) and 5-HT₁B receptor knockout mice. These tables are intended to serve as a guide for expected experimental outcomes.
Table 1: Illustrative Data for Elevated Plus Maze (Anxiety Model)
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 35 ± 5 | 20 ± 3 |
| This compound (1 mg/kg) | 55 ± 7 | 30 ± 4 |
| This compound (5 mg/kg) | 70 ± 8 | 45 ± 5 |
| Diazepam (2 mg/kg) | 85 ± 9 | 55 ± 6 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Illustrative Data for Forced Swim Test (Depression-like Model)
| Treatment Group | Immobility Time (s) |
| Vehicle | 150 ± 10 |
| This compound (5 mg/kg) | 110 ± 8* |
| This compound (10 mg/kg) | 85 ± 7 |
| Fluoxetine (20 mg/kg) | 70 ± 6 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Illustrative Data for Morris Water Maze (Learning and Memory Model)
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | 20 ± 3 | 25 ± 4 |
| This compound (1 mg/kg) | 15 ± 2 | 35 ± 5 |
| Scopolamine (1 mg/kg) | 45 ± 5 | 15 ± 3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic potential of this compound in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video recording and tracking software.
-
This compound, vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water), and a positive control (e.g., Diazepam).
-
Male C57BL/6J mice (8-10 weeks old).
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.), vehicle, or Diazepam (2 mg/kg, i.p.) 30 minutes prior to testing.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Assessment of Depression-Like Behavior: Forced Swim Test (FST)
Objective: To determine the antidepressant-like effects of this compound in mice.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter).
-
Water bath to maintain water temperature at 23-25°C.
-
Video recording equipment.
-
This compound, vehicle, and a positive control (e.g., Fluoxetine).
-
Male BALB/c mice (8-10 weeks old).
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or Fluoxetine (20 mg/kg, i.p.) 30 minutes before the test.
-
Test Procedure:
-
Fill the beakers with 15 cm of water (23-25°C).
-
Gently place each mouse into a beaker.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Assessment of Spatial Learning and Memory: Morris Water Maze (MWM)
Objective: To investigate the effects of this compound on spatial learning and memory in mice.
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).
-
Submerged escape platform.
-
Visual cues placed around the pool.
-
Video tracking system.
-
This compound, vehicle, and a control for cognitive impairment (e.g., Scopolamine).
-
Male C57BL/6J mice (10-12 weeks old).
Protocol:
-
Acclimation and Handling: Handle mice for several days before the start of the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 5 mg/kg, i.p.) or vehicle 30 minutes before each daily session. For inducing cognitive deficits, Scopolamine (1 mg/kg, i.p.) can be administered 30 minutes prior to testing.
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency across the 5 days of training. A steeper learning curve (decreasing escape latency) indicates better learning.
-
Probe Trial: Analyze the time spent in the target quadrant. A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates good spatial memory.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the behavioral effects of this compound in mice. Given its dual mechanism of action, it is crucial to include appropriate control groups and conduct dose-response studies to fully characterize its behavioral profile. Researchers should also consider assessing locomotor activity to rule out confounding effects on motor function. The provided illustrative data and diagrams serve as a valuable resource for designing experiments and interpreting results.
References
- 1. A behavioural and biochemical study in mice and rats of putative selective agonists and antagonists for 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing LY393558 in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY393558 is a potent pharmacological tool with a dual mechanism of action, acting as a high-affinity antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, a moderate antagonist for the 5-HT2A receptor, and a potent inhibitor of the serotonin transporter (SERT). This unique profile makes it a valuable compound for investigating the roles of these serotonergic targets in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments to characterize its effects on smooth muscle contractility.
Mechanism of Action
This compound exerts its effects on smooth muscle primarily by modulating the signaling pathways associated with serotonin receptors and by altering serotonin concentration in the neuromuscular junction.
-
5-HT1B/1D Receptor Antagonism : These receptors are typically coupled to Gi/o proteins. Their activation by serotonin generally leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In some smooth muscle types, this pathway can contribute to contraction. By antagonizing these receptors, this compound can inhibit serotonin-induced contractions mediated by this pathway.
-
5-HT2A Receptor Antagonism : The 5-HT2A receptor is coupled to Gq/11 proteins. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which are key events in the initiation of smooth muscle contraction. As an antagonist, this compound blocks this signaling cascade, thereby inhibiting serotonin-induced contractions.
-
Serotonin Transporter (SERT) Inhibition : SERT is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thus terminating its action. By inhibiting SERT, this compound increases the synaptic concentration of serotonin. This can have complex effects in an organ bath setting, potentially potentiating the effects of exogenously added serotonin or endogenous serotonin release, particularly at receptors not fully blocked by this compound.
Data Presentation
The following table summarizes the known binding affinities of this compound for its primary targets. This data is essential for designing experiments and interpreting results.
| Target | Affinity (pKi/pIC₅₀) | Species | Reference |
| 5-HT₁B Receptor | 9.05 (pKB) | Human | [1] |
| 5-HT₁D Receptor | 8.98 (pKB) | Human | [1] |
| 5-HT₂A Receptor | 7.29 (pKi) | Human | [1] |
| Serotonin Transporter (SERT) | 8.48 (pIC₅₀) | Human | [1] |
Note: pKB and pKi values are logarithmic measures of binding affinity; a higher value indicates stronger binding. pIC₅₀ is the logarithmic measure of the concentration of an inhibitor that is required for 50% inhibition.
The expected functional effects of this compound in organ bath experiments on smooth muscle are summarized below. The magnitude of these effects will be tissue- and species-dependent.
| Tissue Type | Agonist | Expected Effect of this compound | Probable Mechanism |
| Vascular Smooth Muscle (e.g., Pulmonary Artery) | Serotonin | Inhibition of contraction | Antagonism of 5-HT1B and 5-HT2A receptors.[2][3] |
| Uterine Smooth Muscle | Serotonin | Inhibition of contraction | Antagonism of 5-HT2A receptors, which are known to mediate uterine contraction. |
| Gastrointestinal Smooth Muscle (e.g., Ileum) | Serotonin | Complex effects; likely inhibition of contractile responses mediated by 5-HT₂A receptors. | Antagonism of 5-HT₂A receptors. SERT inhibition may modulate motility patterns. |
Experimental Protocols
This section provides a general protocol for investigating the effects of this compound on agonist-induced smooth muscle contraction in an isolated organ bath setup. This protocol can be adapted for various smooth muscle tissues, such as aorta, trachea, uterus, or ileum.
Materials and Reagents
-
Isolated smooth muscle tissue
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serotonin (5-HT) hydrochloride stock solution
-
Other agonists/antagonists as required
-
Distilled water
-
Ethanol (for cleaning)
-
Organ bath system with force-displacement transducer and data acquisition software
Protocol 1: Evaluation of this compound Antagonism of Serotonin-Induced Contractions
-
Tissue Preparation :
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, aerated PSS.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long for uterine strips; 2-3 mm rings for aortic tissue).
-
Mount the tissue in the organ bath chambers containing PSS at 37°C, aerated with 95% O₂ / 5% CO₂. One end of the tissue should be attached to a fixed hook and the other to a force transducer.
-
-
Equilibration :
-
Apply an optimal resting tension to the tissue (this will need to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta).
-
Allow the tissue to equilibrate for at least 60-90 minutes, with washes of fresh PSS every 15-20 minutes.
-
-
Viability Test :
-
Induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure tissue viability.
-
Wash the tissue extensively with PSS until the tension returns to baseline.
-
-
Concentration-Response Curve for Serotonin (Control) :
-
Once a stable baseline is achieved, add serotonin cumulatively to the organ bath to construct a concentration-response curve. Start with a low concentration (e.g., 1 nM) and increase in a logarithmic fashion (e.g., to 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.
-
Wash the tissue with fresh PSS until the tension returns to baseline.
-
-
Incubation with this compound :
-
Add the desired concentration of this compound to the organ bath. For initial experiments, a concentration around its pKi or pIC₅₀ value for the target of interest is a good starting point (e.g., 10-100 nM).
-
Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding to reach equilibrium.
-
-
Concentration-Response Curve for Serotonin in the Presence of this compound :
-
Repeat the cumulative addition of serotonin as in step 4 in the continued presence of this compound.
-
-
Data Analysis :
-
Measure the maximal contraction response (Emax) and the agonist concentration that produces 50% of the maximal response (EC₅₀).
-
Compare the concentration-response curves for serotonin in the absence and presence of this compound. A rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism.
-
A Schild plot analysis can be performed if multiple concentrations of this compound are tested to determine the pA₂ value, which is a measure of the antagonist's affinity.
-
Mandatory Visualizations
Caption: 5-HT₂A Receptor Signaling Pathway in Smooth Muscle Contraction.
Caption: 5-HT₁B/₁D Receptor Signaling Pathway leading to smooth muscle relaxation.
Caption: Experimental Workflow for Organ Bath Experiments with this compound.
References
Troubleshooting & Optimization
Troubleshooting LY393558 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LY393558 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a research compound known to be a dual antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors, as well as an inhibitor of the serotonin re-uptake transporter (SERT).[1] Its primary use is in neuroscience research.[2] Due to its molecular structure, it is a hydrophobic compound, which can present challenges when preparing solutions in aqueous buffers.[3][4]
Data Summary: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 546.68 g/mol | [1][5][6] |
| Chemical Formula | C26H31FN4O4S2 | [1][5][6] |
| CAS Number | 271780-64-4 | [1][5] |
| Appearance | Solid powder | [5] |
| Purity | ≥97% | [1] |
| Storage Conditions | Store at -20°C as a solid. |[1][2][5] |
Q2: What is the recommended solvent for this compound?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO), with suppliers indicating solubility up to 100 mM.[1][7] It is considered to have very low solubility in aqueous solutions.[5][8] Therefore, it is standard practice to first prepare a concentrated stock solution in 100% DMSO.
Data Summary: Solubility of this compound
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | Up to 100 mM | Recommended for primary stock solutions. | [1][7] |
| Aqueous Buffers (e.g., PBS) | Very Low / Poor | Direct dissolution is not recommended. |[5][8] |
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound in an aqueous buffer is not recommended due to its hydrophobic nature.[4] The standard method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer. This ensures the compound is already in solution before being introduced to the aqueous environment.
If you observe precipitation after diluting the DMSO stock into your buffer, it indicates that the compound has crashed out of solution. See the troubleshooting guide below for strategies to address this.
Troubleshooting Guide for Aqueous Solution Preparation
This guide addresses the common issue of compound precipitation when diluting a DMSO stock of this compound into an aqueous buffer.
Problem: Precipitate forms immediately or over time after diluting the DMSO stock into my aqueous buffer.
This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The final percentage of DMSO is also a critical factor.
Troubleshooting Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. medkoo.com [medkoo.com]
- 6. LY-393558 - Wikipedia [en.wikipedia.org]
- 7. LY 393558 | CAS:271780-64-4 | Dual 5-HT re-uptake inhibitor and 5-HT1B/1D antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
LY393558 stability in solution for long-term experiments
This technical support center provides guidance on the stability of LY393558 in solution for long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO up to 100 mM.[1] For most in vitro experiments, creating a concentrated stock solution in DMSO is the recommended first step.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: The solid form of this compound should be stored at -20°C.[1] For short-term storage of a few days to weeks, 0-4°C may be acceptable. DMSO stock solutions should also be stored at -20°C to maximize long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO stock solutions?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on a large number of compounds stored in DMSO at room temperature have shown that significant degradation can occur over several months. Storage at -20°C is standard practice to minimize degradation. For long-term experiments, it is crucial to qualify the stability of your specific stock solution.
Q4: Can I store this compound solutions in aqueous buffers?
A4: Preparing fresh dilutions in aqueous buffers from a DMSO stock for immediate use is standard practice. Long-term storage in aqueous solutions is generally not recommended without specific stability data, as compounds can be susceptible to hydrolysis. This compound contains a sulfonamide group, which can be prone to hydrolysis, particularly under acidic conditions.[2][3][4][5]
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on its chemical structure, which includes indole (B1671886) and sulfonamide moieties, potential degradation pathways for this compound in solution could include:
-
Hydrolysis: The sulfonamide group may be susceptible to hydrolysis, which can be influenced by the pH of the solution.[2][3][4][5]
-
Oxidation: The indole ring and other parts of the molecule could be susceptible to oxidation.
-
Photodegradation: The indole nucleus is a known chromophore and can be susceptible to degradation upon exposure to light.[6][7][8]
Q6: How can I assess the stability of my this compound solution for a long-term experiment?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your this compound solution.[9][10] This involves analyzing the concentration and purity of the compound in your solution at different time points under your specific experimental conditions (solvent, temperature, light exposure). See the detailed experimental protocol below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in a long-term experiment. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment.2. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see protocol below).3. Protect solutions from light and maintain consistent temperature. |
| Precipitation of this compound in aqueous buffer. | The solubility of this compound may be lower in aqueous solutions compared to DMSO. | 1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility.2. Do not exceed the known solubility limit of this compound in your final experimental medium.3. Visually inspect solutions for any precipitation before use. |
| Inconsistent experimental results over time. | 1. Degradation of the this compound stock solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Use a freshly opened vial of solid this compound to prepare a new stock solution.2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.3. Validate the concentration of your stock solution periodically using an analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis of the solution. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Ensure your HPLC method can separate the parent compound from all potential degradation products. |
Quantitative Data Summary
As specific quantitative stability data for this compound in various solutions is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Stability of this compound in DMSO Stock Solution at -20°C
| Time Point (Months) | Concentration (mM) | Purity (%) by HPLC | Observations |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 | |||
| 12 |
Table 2: Stability of this compound in Working Solution (e.g., Aqueous Buffer with 0.1% DMSO) at 37°C
| Time Point (Hours) | Concentration (µM) | % of Initial Concentration Remaining | Purity (%) by HPLC |
| 0 | 100% | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Validation
This protocol outlines the steps to develop and validate an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Method Development:
-
Mobile Phase Selection: Start with a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically between 220-350 nm for indole-containing compounds).
-
Forced Degradation Study: To ensure the method is "stability-indicating," you must be able to separate the intact this compound from its degradation products.[11][12][13]
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂.
-
Thermal Degradation: Heat the this compound solution.
-
Photodegradation: Expose the this compound solution to UV light.[14][15]
-
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation peaks.
3. Method Validation (as per ICH guidelines): [9][10][16][17]
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol: Long-Term Stability Assessment of this compound in Solution
1. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare your working solution by diluting the stock solution in your desired solvent or buffer to the final experimental concentration.
2. Storage Conditions:
-
Store aliquots of your solution under the conditions you plan to use for your long-term experiment (e.g., -20°C, 4°C, room temperature, 37°C).
-
Include a condition where the solution is protected from light and another where it is exposed to ambient light to assess photostability.
3. Time Points:
-
Define the time points for analysis based on the expected duration of your experiment (e.g., 0, 2, 6, 12, 24, 48 hours for short-term; 0, 1, 3, 6, 12 months for long-term).
4. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Determine the concentration of this compound and the percentage of any degradation products.
5. Data Evaluation:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below an acceptable level (e.g., 90% of the initial concentration).
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Mechanism of action of this compound at the serotonergic synapse.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allsciencejournal.com [allsciencejournal.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-p… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. depralearningcenter.com [depralearningcenter.com]
How to minimize LY393558 off-target effects in assays
Welcome to the technical support center for LY393558. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and ensure data integrity in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a dual-action compound, functioning as both a potent serotonin (B10506) reuptake inhibitor and an antagonist of the 5-HT1B and 5-HT1D receptors. It also exhibits antagonist activity at 5-HT2A and 5-HT2B receptors.
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects to consider are its interactions with serotonin receptor subtypes other than the intended 5-HT1B and 5-HT1D receptors, namely the 5-HT2A and 5-HT2B receptors. Depending on the experimental system, its potent inhibition of the serotonin transporter (SERT) may also be considered an off-target effect if the primary focus is on its receptor antagonist properties.
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-target receptors.
-
Employ specific assay conditions: Optimize your assay to be most sensitive to the activity of the primary target. For example, when studying 5-HT1B/1D receptor antagonism, avoid cell lines with high expression of 5-HT2A/2B receptors if possible.
-
Utilize appropriate controls: Include positive and negative controls to help differentiate on-target from off-target effects.
Q4: What are suitable positive and negative controls for experiments with this compound?
-
Positive Controls:
-
For serotonin reuptake inhibition assays, a well-characterized selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) or citalopram (B1669093) can be used.[1]
-
For 5-HT1B/1D receptor antagonist assays, a known antagonist like GR 127935 can be used.
-
For 5-HT2A receptor antagonist assays, a selective antagonist such as ketanserin (B1673593) or altanserin (B1665730) is appropriate.
-
-
Negative Controls:
-
Ideally, a structurally similar but biologically inactive analog of this compound would be the best negative control. However, a commercially available, validated inactive analog is not readily documented.
-
In the absence of an ideal negative control, using a structurally unrelated antagonist for the same target can help confirm that the observed phenotype is due to on-target inhibition.
-
For cell-based assays, a vehicle control (e.g., DMSO) is essential to control for any effects of the solvent.
-
Troubleshooting Guides
Issue 1: Inconsistent results in serotonin reuptake assays.
| Possible Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are healthy and plated at a consistent density. Overtly confluent or sparse cultures can lead to variability. |
| Incubation time and temperature | Optimize incubation time and maintain a consistent temperature (typically 37°C) to ensure reliable transporter activity. |
| Substrate concentration | Use a concentration of radiolabeled serotonin ([3H]5-HT) near its KM for the transporter to ensure sensitivity to inhibition.[1] |
| Buffer composition | Ensure the assay buffer is at the correct pH and ionic strength, as transporter activity can be sensitive to these parameters. Oxygenation of the buffer may also influence uptake rates. |
Issue 2: High background signal in 5-HT receptor binding assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of radioligand | Increase the number of wash steps with ice-cold buffer. Pre-soaking filter plates with a solution like polyethyleneimine (PEI) can reduce non-specific binding to the filter material. |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding. |
| Inadequate blocking of non-specific sites | Ensure the concentration of the competing ligand used to define non-specific binding is sufficient to fully saturate the receptors. |
Issue 3: Unexpected or paradoxical effects in cell-based functional assays (e.g., calcium flux).
| Possible Cause | Troubleshooting Step |
| Compound aggregation | At higher concentrations, small molecules can form aggregates that can interfere with assays, leading to false positive or negative results. This can sometimes be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, but this should be validated for your specific assay. |
| Cell line-specific effects | The observed effect may be specific to the cell line being used due to its unique expression profile of receptors and signaling proteins. Confirm key results in a different cell line. |
| Activation of multiple signaling pathways | This compound has activity at both Gi-coupled (5-HT1B/1D) and Gq-coupled (5-HT2A/2B) receptors. The net effect on a cellular phenotype will depend on the relative expression and signaling of these receptors in your cell model. |
| Assay artifacts | Ensure that the observed signal is not an artifact of the detection method. For fluorescence-based assays, check for autofluorescence of the compound. For all assays, ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Action | pKB / pIC50 / pKi | Reference |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | pIC50 = 8.48 | |
| 5-HT1B Receptor | Antagonist | pKB = 9.05 | |
| 5-HT1D Receptor | Antagonist | pKB = 8.98 | |
| 5-HT2A Receptor | Antagonist | pKi = 7.29 | |
| 5-HT2B Receptor | Antagonist | pKi = 7.35 |
Note: pKB, pIC50, and pKi are the negative logarithms of the antagonist dissociation constant, half-maximal inhibitory concentration, and inhibitory constant, respectively. Higher values indicate greater potency.
Experimental Protocols
Protocol 1: [3H]-Serotonin Uptake Assay in HEK293-SERT Cells
This protocol is adapted from established methods for measuring serotonin transporter activity.[1][2]
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (HEK293-hSERT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
[3H]-Serotonin.
-
This compound and control compounds (e.g., fluoxetine).
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayer once with KRH buffer.
-
Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add [3H]-Serotonin (at a final concentration close to its KM, typically ~1 µM) to initiate the uptake reaction.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-20 minutes).
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular [3H]-Serotonin.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of serotonin uptake against the log concentration of the compound.
Protocol 2: 5-HT2A Receptor-Mediated Calcium Flux Assay
This protocol describes a method to measure the antagonist effect of this compound on 5-HT2A receptor-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4.
Materials:
-
A cell line endogenously or recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Culture medium.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye extrusion).
-
Serotonin (agonist).
-
This compound and control antagonist (e.g., ketanserin).
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add this compound or control antagonist at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add a pre-determined concentration of serotonin (e.g., EC80) to all wells.
-
Measure the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium mobilization peak.
-
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the serotonin-induced calcium peak. Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Signaling pathways of this compound's target receptors.
Caption: Logical workflow for assay design and troubleshooting.
References
Technical Support Center: Optimizing Microdialysis Recovery of LY393558
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microdialysis recovery of LY393558.
Frequently Asked Questions (FAQs)
Q1: What is microdialysis recovery and why is it important for this compound studies?
A1: Microdialysis recovery refers to the efficiency of the microdialysis probe in extracting an analyte, in this case, this compound, from the surrounding tissue or solution. It is expressed as the ratio of the analyte concentration in the collected dialysate to the actual concentration in the extracellular fluid.[1] Optimizing recovery is crucial for accurately quantifying the concentration of this compound in the target tissue, which is essential for pharmacokinetic and pharmacodynamic studies.
Q2: What are the key factors that influence the microdialysis recovery of this compound?
A2: Several factors can significantly impact the recovery of this compound. These can be broadly categorized as follows:
-
Probe-related factors: Membrane material, pore size (cut-off), length, and diameter.[1][2]
-
Analyte-related factors: Molecular weight, charge, shape, and lipophilicity of this compound.[2]
-
Medium-related factors: Temperature, pH, and tortuosity of the tissue.[2][4]
Q3: What are the known physicochemical properties of this compound that I should consider?
A3: Understanding the properties of this compound is essential for optimizing its recovery.
| Property | Value | Source |
| Molecular Weight | 546.68 g/mol | [5][6][7][8] |
| Formula | C₂₆H₃₁FN₄O₄S₂ | [6][7][8] |
| Solubility | Soluble to 100 mM in DMSO | [6] |
| Appearance | Yellow solid | [5] |
Q4: Should I perform in vitro recovery experiments before starting my in vivo studies?
A4: Yes, it is highly recommended to determine the in vitro recovery of your microdialysis probe for this compound before proceeding to in vivo experiments.[4] In vitro testing allows you to characterize the performance of your probe under controlled conditions and troubleshoot potential issues before introducing the complexities of a biological system. However, it's important to remember that in vivo recovery will likely be lower than in vitro recovery due to factors like tissue tortuosity and cellular uptake.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the microdialysis of this compound and provides systematic steps to identify and resolve them.
Issue 1: Low or No Recovery of this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Flow Rate | Substance recovery from the brain decreases exponentially with faster infusion rates.[2] Verify that the flow rate is within the optimal range for small molecules (typically 0.5 - 2 µL/min). Slower flow rates generally lead to higher relative recovery.[1][3] |
| Probe Issues | Ensure the probe membrane is not clogged or damaged. Protein accumulation on the membrane can block pores over time.[2] Visually inspect the probe and perform an in vitro recovery test to check its performance. |
| Perfusate Composition | The pH of the perfusate can influence the recovery of ionizable compounds. While this compound's pKa is not provided, consider testing different pH values for your perfusate in vitro to see if recovery improves. For lipophilic compounds, adding albumin or cyclodextrins to the perfusate can sometimes enhance recovery, though this may require additional analytical steps.[9] |
| Analyte Adsorption | This compound may adsorb to the tubing or other components of the microdialysis system. Use inert materials like FEP tubing where possible.[1] Pre-condition the system by perfusing it with a solution of this compound before starting the experiment. |
| Analytical Sensitivity | The concentration of this compound in the dialysate may be below the limit of detection of your analytical method. Validate the sensitivity of your analytical method (e.g., HPLC) for this compound. |
Issue 2: High Variability in Recovery
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Flow Rate | A high-precision infusion pump is critical for maintaining a constant flow rate.[2] Calibrate your pump regularly and check for any leaks in the system. |
| Temperature Fluctuations | Temperature affects diffusion rates. Maintain a constant temperature for both in vitro and in vivo experiments.[2] |
| Probe Placement | Inconsistent probe placement in vivo can lead to variability in recovery due to differences in tissue structure and blood flow. Use a stereotaxic frame for precise and reproducible probe implantation. |
| Tissue Damage | The trauma of probe insertion can affect the local microenvironment and impact recovery.[2] Allow for a sufficient equilibration period (e.g., 1-2 hours) after probe insertion before starting sample collection. |
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Determination
This protocol describes a method for determining the in vitro recovery of a microdialysis probe for this compound.
Materials:
-
Microdialysis probe
-
High-precision infusion pump
-
Syringes and tubing
-
Beaker or vial
-
Stir plate and stir bar
-
Standard solution of this compound of a known concentration (C_solution) in artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS)
-
Analytical instrument (e.g., HPLC) for quantifying this compound
Procedure:
-
Prepare a standard solution of this compound in a suitable buffer.
-
Place the standard solution in a beaker on a stir plate and maintain a constant temperature (e.g., 37°C).
-
Immerse the microdialysis probe membrane completely in the standard solution.
-
Set the infusion pump to the desired flow rate (e.g., 1 µL/min) and perfuse the probe with the same buffer used to prepare the standard solution.
-
Allow the system to equilibrate for at least 30 minutes.
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of this compound in the dialysate samples (C_dialysate) using a validated analytical method.
-
Calculate the relative recovery using the following formula: Relative Recovery (%) = (C_dialysate / C_solution) * 100
Protocol 2: Effect of Flow Rate on Recovery
This protocol outlines a method to investigate the impact of different perfusion flow rates on the recovery of this compound.
Procedure:
-
Follow the setup described in Protocol 1.
-
Set the initial flow rate to a low value (e.g., 0.5 µL/min).
-
Collect dialysate samples after an equilibration period.
-
Increase the flow rate incrementally (e.g., to 1.0, 1.5, and 2.0 µL/min).
-
Collect dialysate samples at each flow rate after allowing for equilibration.
-
Analyze the this compound concentration in all samples.
-
Plot the relative recovery as a function of the flow rate.
Expected Outcome: The relative recovery of this compound is expected to decrease as the flow rate increases.[1][2]
| Flow Rate (µL/min) | Expected Relative Recovery |
| 0.5 | Highest |
| 1.0 | Medium |
| 1.5 | Lower |
| 2.0 | Lowest |
Visualizations
Caption: In Vitro Microdialysis Recovery Workflow
Caption: Troubleshooting Logic for Low Microdialysis Recovery
References
- 1. FAQ - Technical Resources [microdialysis.com]
- 2. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. LY 393558 | CAS 271780-64-4 | this compound | Tocris Bioscience [tocris.com]
- 8. medkoo.com [medkoo.com]
- 9. Optimization of perfusate pH to improve microdialysis recovery of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of LY393558 in Biological Samples
Welcome to the technical support center for the quantification of LY393558 in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for bioanalysis?
A1: this compound is a moderately large and complex molecule with the following key properties:
-
Molecular Formula: C₂₆H₃₁FN₄O₄S₂[1]
-
Structure: It contains an indole (B1671886) moiety and other nitrogen-containing heterocyclic rings, making it amenable to positive ion mode mass spectrometry.[1][5]
-
Solubility: It is soluble in DMSO.[1] Information on its solubility in aqueous matrices is limited, which is a critical consideration for sample preparation.
Q2: Which analytical technique is most suitable for quantifying this compound in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates.[6][7] This method offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex biological samples.
Q3: What are the common challenges encountered when quantifying this compound?
A3: Researchers may face several challenges, including:
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Low Recovery: The efficiency of extracting this compound from the biological matrix can be variable and may require optimization of the sample preparation method.
-
Poor Peak Shape: Issues such as peak tailing or splitting in the chromatogram can affect the accuracy of quantification.
-
Carryover: The analyte may adsorb to parts of the LC system, leading to its appearance in subsequent blank injections and affecting the quantification of low-concentration samples.[8]
-
Analyte Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing needs to be assessed to ensure accurate results.[9]
Q4: How should I prepare my biological samples for LC-MS/MS analysis of this compound?
A4: The choice of sample preparation technique depends on the matrix and the required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[5] While quick, it may result in less clean extracts and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.[5] It generally provides cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest samples and allows for analyte concentration, leading to better sensitivity.[3] The choice of sorbent will depend on the physicochemical properties of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Improper mass spectrometer tuning. 2. Incorrect MRM transitions. 3. Poor ionization efficiency. 4. Low extraction recovery. 5. Analyte degradation. | 1. Tune the mass spectrometer using a standard solution of this compound. 2. Optimize precursor and product ions by infusing a standard solution. 3. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). 4. Evaluate and optimize the sample preparation method; consider a different technique (e.g., SPE instead of PPT). 5. Investigate analyte stability at each step of the process. |
| Poor Peak Shape (Tailing, Splitting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. Issues with the mobile phase (e.g., incorrect pH). | 1. Replace the analytical column or use a guard column. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Add a small amount of an amine modifier to the mobile phase to reduce tailing for basic compounds. 4. Prepare fresh mobile phase and ensure proper pH. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Inefficient sample cleanup leading to matrix interference. | 1. Use high-purity solvents and flush the LC system. 2. Clean the ion source components according to the manufacturer's instructions. 3. Improve the sample preparation method to remove more matrix components. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuation in LC system pressure. 3. Unstable spray in the ion source. 4. Use of an inappropriate internal standard. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for leaks in the LC system and ensure proper pump performance. 3. Optimize ion source parameters for a stable spray. 4. Use a stable isotope-labeled internal standard if available, or an analog with similar chemical properties. |
| Sample Carryover | 1. Adsorption of the analyte to the injector, column, or other parts of the LC system. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Optimize the chromatographic gradient to ensure complete elution of the analyte. 3. Consider using a different analytical column with less active sites. |
Experimental Protocols
Below is a suggested starting protocol for the quantification of this compound in human plasma. This protocol should be optimized and validated for your specific application.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 547.2 → Product ion (Q3) [To be determined by infusion of a standard]
-
Internal Standard: [To be determined based on the selected IS]
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storing LY393558
Welcome to the technical support center for LY393558. This guide provides best practices for handling and storing this compound, along with troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective dual 5-HT1B/1D receptor antagonist and a serotonin (B10506) (5-HT) reuptake inhibitor. Its dual mechanism of action is designed to enhance serotonergic neurotransmission more effectively than selective serotonin reuptake inhibitors (SSRIs) alone. By blocking the 5-HT1B/1D autoreceptors, which typically provide a negative feedback signal to inhibit serotonin release, and simultaneously blocking the reuptake of serotonin from the synaptic cleft, this compound leads to a more substantial increase in extracellular serotonin levels.[1]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for the solid compound and solutions are summarized below.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to create a 10 mM stock solution, you would dissolve 5.467 mg of this compound (with a molecular weight of 546.68 g/mol ) in 1 mL of DMSO. It is recommended to vortex gently until the solid is completely dissolved.
Q4: Can I store the this compound stock solution?
A4: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage (days to weeks), refrigeration at 4°C is suitable. For long-term storage (months to years), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light and moisture. |
| 4°C | Short-term | Protect from light and moisture. | |
| DMSO Solution | -20°C or -80°C | Long-term | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Short-term |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 546.68 g/mol |
| Chemical Formula | C₂₆H₃₁FN₄O₄S₂ |
| Solubility | Soluble in DMSO |
Experimental Protocols
In Vivo Microdialysis Protocol for Measuring Extracellular 5-HT
This protocol is based on studies investigating the effects of this compound on extracellular serotonin levels in the brain of rodents.[1]
1. Animal Preparation:
- Male guinea pigs or rats are suitable models.
- Anesthetize the animal according to approved institutional protocols.
- Place the animal in a stereotaxic frame.
- Implant a microdialysis probe into the target brain region (e.g., hypothalamus or frontal cortex).
2. Microdialysis Procedure:
- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- After a stable baseline of extracellular 5-HT is established, administer this compound.
3. Drug Administration:
- This compound can be administered orally (p.o.).
- A typical dose range is 1-20 mg/kg.[1]
- The vehicle for administration should be appropriate for the route (e.g., a suspension in a suitable vehicle for oral gavage).
4. Sample Analysis:
- Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Control Experiment:
- To confirm that the increase in 5-HT is neuronally driven, tetrodotoxin (B1210768) (a voltage-gated sodium channel blocker) can be infused through the microdialysis probe. This should abolish the increase in 5-HT induced by this compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increase in extracellular 5-HT in vivo.
-
Question: My in vivo microdialysis experiment shows a variable or minimal increase in extracellular serotonin after administering this compound. What could be the cause?
-
Answer:
-
Improper Drug Formulation: Ensure that this compound is properly dissolved or suspended in the vehicle for administration. Poor bioavailability can lead to reduced efficacy.
-
Incorrect Animal Dosing: Verify the accuracy of your dose calculations and administration technique.
-
Probe Placement: The location of the microdialysis probe is critical. Confirm the correct stereotaxic coordinates for your target brain region.
-
Neuronal Inactivity: The effect of this compound on 5-HT levels is dependent on neuronal firing.[1] If the neurons in your target region are not firing, you will not observe an increase in 5-HT. Consider co-administration of a neuronal activator or ensure the animal's physiological state promotes neuronal activity.
-
Issue 2: Precipitation of this compound in aqueous solutions for in vitro assays.
-
Question: I am preparing a working solution of this compound in cell culture media, but it is precipitating. How can I resolve this?
-
Answer:
-
Final DMSO Concentration: this compound is highly soluble in DMSO but has poor aqueous solubility. When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain the solubility of this compound and to avoid solvent-induced cellular toxicity.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer or medium to reach the desired final concentration. Avoid adding a large volume of the highly concentrated DMSO stock directly to the aqueous solution.
-
Sonication: Gentle sonication of the final working solution can sometimes help to redissolve small amounts of precipitate.
-
Issue 3: Unexpected off-target effects in cell-based assays.
-
Question: I am observing cellular effects that are not consistent with the known activity of this compound on 5-HT1B/1D receptors. What should I investigate?
-
Answer:
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could have their own biological activities.
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of this compound and the solvent.
-
Receptor Expression: Verify that your cell line expresses the target receptors (5-HT1B and 5-HT1D). The absence of these receptors would mean any observed effects are off-target.
-
Visualizations
Caption: Workflow for in vivo microdialysis with this compound.
Caption: Dual mechanism of action of this compound.
References
Validation & Comparative
Validating In Vivo Target Engagement of Dual GIP/GLP-1 Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification on LY393558: Initial searches for "this compound" identify it as a serotonin (B10506) reuptake inhibitor and a 5-HT1B/1D receptor antagonist, a compound with a different mechanism of action from the current focus of metabolic disease research. Given the context of modern drug development for obesity and type 2 diabetes, this guide will focus on the highly relevant class of dual Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. We will use Tirzepatide as a primary example to illustrate the principles of in vivo target engagement validation and compare its performance with other key alternatives.
This guide provides an objective comparison of methodologies and data for validating the in vivo target engagement of dual GIP/GLP-1 receptor agonists. The content is structured to provide clear, actionable information for researchers in the field, with supporting experimental data and detailed protocols.
Data Presentation: Comparative Performance of Incretin-Based Therapies
The following tables summarize the quantitative data for Tirzepatide in comparison to a selective GLP-1 receptor agonist (Semaglutide) and experimental GIP receptor antagonists. This data is crucial for understanding the relative potency and efficacy, which are direct consequences of successful target engagement.
Table 1: Comparative In Vitro Receptor Activity
| Compound | Target(s) | Receptor Affinity (Ki, nM) | Signaling Pathway (cAMP Generation) | Notes |
| Tirzepatide | GIPR / GLP-1R | hGIPR: 0.135hGLP-1R: 4.23[1] | Full agonist at hGIPR, biased agonist at GLP-1R (favors cAMP over β-arrestin recruitment)[1] | Potency is skewed towards the human GIP receptor.[1] |
| Semaglutide | GLP-1R | High affinity for GLP-1R | Potent GLP-1R agonist | A selective GLP-1 receptor agonist used for comparison.[2][3][4] |
| mGIPAnt-1 | GIPR | Competitive antagonist | Inhibits GIP-induced cAMP accumulation[5] | An experimental mouse-specific GIP receptor antagonist.[5][6] |
| (Pro3)GIP | GIPR | Species-dependent | Antagonist in rodents, partial agonist in humans[7] | Highlights interspecies differences in GIPR pharmacology.[7][8] |
Table 2: Comparative In Vivo Efficacy in Preclinical Models (Diet-Induced Obese Mice)
| Compound | Primary Mechanism | Body Weight Reduction | Glucose Lowering | Food Intake Reduction | Key In Vivo Finding |
| Tirzepatide | Dual GIPR/GLP-1R Agonism | Superior to selective GLP-1R agonists[1] | Potent glucose-lowering effects[1] | Significant reduction[1] | Demonstrates synergistic effects of dual agonism on metabolic endpoints.[1] |
| Semaglutide | Selective GLP-1R Agonism | Significant | Robust | Significant[3] | Establishes a benchmark for GLP-1R-mediated effects.[3][9] |
| GIPR Antagonists | GIPR Blockade | Prevents diet-induced weight gain[8][10] | Improves insulin (B600854) sensitivity[8] | No significant change[8][10] | Supports the role of GIP in energy storage and obesity.[10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These are standard procedures used to validate the engagement of targets involved in glucose homeostasis and energy balance.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.[11] It allows for the quantification of whole-body glucose disposal and hepatic glucose production under steady-state hyperinsulinemic conditions.
Objective: To measure insulin-stimulated glucose uptake and suppression of hepatic glucose production.
Materials:
-
Anesthetized or conscious, catheterized mice/rats[11]
-
Infusion pumps
-
Insulin solution
-
20-50% Dextrose solution[12]
-
[3-3H]glucose or other glucose tracers (optional, for measuring glucose turnover)[13]
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Preparation: Mice are typically fasted for 5-6 hours.[13] For studies in conscious animals, surgical catheterization of the jugular vein (for infusions) and carotid artery (for sampling) is performed at least 5 days prior to the clamp study.[11][14]
-
Tracer Infusion (Optional): A primed-continuous infusion of a glucose tracer (e.g., [3-3H]glucose) is initiated 90-120 minutes before the clamp to measure basal glucose turnover.[13]
-
Basal Period: Blood samples are collected at the end of the tracer equilibration period to determine basal glucose, insulin, and glucose specific activity.[13]
-
Clamp Period:
-
A continuous infusion of insulin is started to achieve hyperinsulinemia.
-
Blood glucose is measured every 10 minutes.[12]
-
A variable infusion of dextrose is adjusted to maintain blood glucose at a constant, euglycemic level (around 120-130 mg/dL).[12]
-
The clamp is typically maintained for 120 minutes to achieve steady-state.[12]
-
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded. During the last 30-40 minutes of the clamp, when a steady state is achieved, blood samples are taken to measure plasma insulin and glucose specific activity.[13]
-
Analysis: The GIR is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity. If tracers are used, rates of glucose appearance (hepatic glucose production) and disappearance (tissue glucose uptake) can be calculated.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to assess the ability of an animal to handle an oral glucose load, reflecting the integrated action of incretins, insulin secretion, and insulin sensitivity.[15]
Objective: To evaluate glucose disposal and incretin (B1656795) effect following an oral glucose challenge.
Materials:
-
Mice/rats
-
Oral gavage needles
-
Glucose solution (typically 20%)[16]
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick)
Procedure:
-
Animal Preparation: Animals are fasted overnight (16-18 hours) but with free access to water.[16][17]
-
Baseline Measurement (t=-30 min and 0 min):
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[16][17]
-
Post-Glucose Blood Sampling: Blood glucose is measured at specific time points after the glucose load, commonly at 15, 30, 60, 90, and 120 minutes.[17][18]
-
Analysis:
-
Blood glucose levels are plotted against time.
-
The area under the curve (AUC) for glucose is calculated to provide a quantitative measure of glucose tolerance.
-
A lower glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance and effective target engagement.
-
Mandatory Visualizations
Signaling Pathways
Caption: GIP and GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow
Caption: General workflow for in vivo validation of target engagement.
Logical Relationships
Caption: Logic of enhanced efficacy through dual receptor agonism.
References
- 1. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]
- 4. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucose‐dependent insulinotropic polypeptide receptor antagonist treatment causes a reduction in weight gain in ovariectomised high fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. Original Article [sciencehub.novonordisk.com]
- 10. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. mmpc.org [mmpc.org]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. e-jarb.org [e-jarb.org]
A Comparative In Vivo Efficacy Analysis: LY393558 vs. Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of LY393558 and the widely prescribed antidepressant, fluoxetine (B1211875). The following sections present a summary of their distinct mechanisms of action, a head-to-head comparison of their effects on neurochemical profiles from preclinical studies, and an overview of established behavioral models used to assess antidepressant efficacy, with a focus on the extensive data available for fluoxetine.
Mechanism of Action: A Tale of Two Serotonergic Agents
Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), primarily functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2] Its therapeutic effects are also associated with downstream neuroplastic changes and alterations in neurogenesis.[3]
This compound, in contrast, exhibits a dual mechanism of action. It is a potent 5-HT reuptake inhibitor and also acts as a 5-HT1B/1D receptor antagonist.[2] The blockade of 5-HT1B/1D autoreceptors, which normally provide negative feedback on 5-HT release, is hypothesized to result in a more robust and rapid increase in synaptic 5-HT levels compared to SERT inhibition alone.[2]
Neurochemical Efficacy: A Direct Comparison
In vivo microdialysis studies in rodents have provided a direct quantitative comparison of the effects of this compound and fluoxetine on extracellular 5-HT levels, a key indicator of antidepressant activity.
| Compound | Animal Model | Brain Region | Dose | Route of Administration | Maximum % Increase in Extracellular 5-HT (Mean) | Citation |
| This compound | Guinea Pig | Hypothalamus | 10 mg/kg | Oral | ~1500% | [2] |
| Fluoxetine | Guinea Pig | Hypothalamus | 20 mg/kg (maximally effective dose) | Oral | Significantly lower than this compound | [2] |
| This compound | Rat | Frontal Cortex | 10 mg/kg | Oral | ~700% | [2] |
| Fluoxetine | Rat | Frontal Cortex | 20 mg/kg (maximally effective dose) | Oral | Significantly lower than this compound | [2] |
| This compound (Acute) | Rat | Frontal Cortex | 5 mg/kg | Oral | Significantly greater than chronic fluoxetine | [2] |
| Fluoxetine (Chronic) | Rat | Frontal Cortex | 10 mg/kg/day for 21 days | Oral | - | [2] |
Table 1: Comparison of the Effects of this compound and Fluoxetine on Extracellular Serotonin Levels in In Vivo Microdialysis Studies.
These data demonstrate that acute administration of this compound leads to a substantially greater increase in extracellular 5-HT concentrations than a maximally effective dose of fluoxetine in both guinea pigs and rats.[2] Notably, a single dose of this compound in rats produced a greater elevation in 5-HT than chronic treatment with fluoxetine.[2]
Behavioral Efficacy: An Indirect Assessment
The Forced Swim Test (FST)
The FST is a widely used rodent model to screen for antidepressant activity. It is based on the principle that an animal will cease escape-oriented behaviors (swimming, climbing) and become immobile when placed in an inescapable cylinder of water. Antidepressant treatment is expected to decrease the duration of immobility.
Extensive research has demonstrated that fluoxetine administration significantly reduces immobility time in the FST in a dose-dependent manner.[4][5][6]
The Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), often measured by a decrease in sucrose (B13894) preference.
Chronic treatment with fluoxetine has been shown to reverse the anhedonic-like behavior induced by CUMS, restoring sucrose preference to baseline levels.[7][8]
Currently, there is a lack of published data on the efficacy of this compound in the Forced Swim Test or the Chronic Unpredictable Mild Stress model. Therefore, a direct comparison of the behavioral effects of this compound and fluoxetine in these established antidepressant screening models is not possible at this time.
Experimental Protocols
In Vivo Microdialysis in the Rat Frontal Cortex
Objective: To measure and compare the effects of this compound and fluoxetine on extracellular 5-HT concentrations in the frontal cortex of freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
HPLC-ECD system for 5-HT analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and fluoxetine hydrochloride
-
Male Wistar rats (250-300g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeted to the frontal cortex.
-
Secure the cannula with dental cement and insert a dummy cannula.
-
Allow a recovery period of at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 2-3 hours to achieve a stable baseline of 5-HT levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound, fluoxetine, or vehicle orally at the desired doses.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT concentrations using an HPLC-ECD system.
-
Express the results as a percentage change from the baseline levels.
-
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility.
Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording and analysis software
-
Test compound (e.g., fluoxetine)
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute session.
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer the test compound (e.g., fluoxetine at 10, 20 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Chronic Unpredictable Mild Stress (CUMS) in Rats
Objective: To induce a depressive-like state (anhedonia) and evaluate the ability of a test compound to reverse this state.
Materials:
-
Various stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal)
-
Sucrose solution (1%) and water bottles
-
Test compound (e.g., fluoxetine)
-
Male Wistar rats
Procedure:
-
Baseline Sucrose Preference Test:
-
For 48 hours, give rats a free choice between two bottles, one with 1% sucrose solution and one with water.
-
Measure the consumption of each liquid to establish a baseline preference for sucrose.
-
-
CUMS Procedure (3-6 weeks):
-
Expose the rats to a daily regimen of mild, unpredictable stressors. The stressors should be varied to prevent habituation. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Overnight illumination
-
Social isolation
-
Crowded housing
-
-
-
Treatment Administration (Concurrent with CUMS):
-
Administer the test compound (e.g., fluoxetine at 10 mg/kg/day, p.o.) or vehicle daily throughout the CUMS period.
-
-
Sucrose Preference Test (Weekly):
-
Perform the sucrose preference test weekly to monitor the development of anhedonia (a significant decrease in sucrose preference in the stress group).
-
-
Data Analysis:
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
Compare the sucrose preference between the control, CUMS, and CUMS + treatment groups.
-
Visualizations
Caption: Fluoxetine's primary mechanism of action.
Caption: The dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo comparison.
References
- 1. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a 5-hydroxytryptamine reuptake inhibitor and 5-HT(1B/1D) receptor antagonist: effects on extracellular levels of 5-hydroxytryptamine in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chronic Mild Stress Induces Fluoxetine-Reversible Decreases in Hippocampal and Cerebrospinal Fluid Levels of the Neurotrophic Factor S100B and Its Specific Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-16 and Fluoxetine Both Reverse Autophagic and Apoptotic Change in Chronic Unpredictable Mild Stress Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sarpogrelate in Preclinical Models of Pulmonary Hypertension
Disclaimer: As of the latest literature search, no direct comparative studies between LY393558 and sarpogrelate (B137540) for the treatment of pulmonary hypertension were identified. This guide therefore provides a comprehensive overview of the experimental data available for sarpogrelate in preclinical pulmonary hypertension models.
Sarpogrelate, a selective serotonin (B10506) 5-HT2A receptor antagonist, has been investigated for its therapeutic potential in mitigating the progression of pulmonary hypertension.[1][2][3][4] Experimental studies in rodent models have demonstrated its efficacy in reducing key pathological features of the disease, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][2][5] The mechanism of action is primarily attributed to the blockade of serotonin-mediated vasoconstriction and cellular proliferation.[3][4]
Quantitative Efficacy of Sarpogrelate in Pulmonary Hypertension Models
The following table summarizes the key quantitative findings from preclinical studies evaluating sarpogrelate in rat models of pulmonary hypertension.
| Parameter | Model | Sarpogrelate Treatment | Outcome | Reference |
| Mean Pulmonary Artery Pressure (mPAP) | Monocrotaline (B1676716) (MCT)-induced PAH in rats | 50 mg/kg/day, intraperitoneally for 3 weeks | Significant reduction in mPAP compared to placebo. | [3] |
| Chronic hypoxia-induced PH in rats | 50 mg/kg/day, by gavage for 14 days | Significant amelioration of the rise in mean PAP.[2] | [2] | |
| Monocrotaline (MCT)-induced PAH in rats | Not specified | Reduced pulmonary arterial pressure at 4 and 8 weeks.[1] | [1] | |
| Right Ventricular Hypertrophy (RVH) | Monocrotaline (MCT)-induced PAH in rats | 50 mg/kg/day, intraperitoneally for 3 weeks | Suppressed right-sided heart failure. | [3] |
| Chronic hypoxia-induced PH in rats | 50 mg/kg/day, by gavage for 14 days | Significant amelioration of RVH.[2] | [2] | |
| Monocrotaline (MCT)-induced PAH in rats | Not specified | Reduced cardiac remodeling.[1] | [1] | |
| Pulmonary Vascular Remodeling | Monocrotaline (MCT)-induced PAH in rats | 50 mg/kg/day, intraperitoneally for 3 weeks | Suppressed severe pulmonary vascular remodeling. | [3] |
| Chronic hypoxia-induced PH in rats | 50 mg/kg/day, by gavage for 14 days | Decreased medial wall thickness in small muscular arteries and the percentage of muscularized peripheral pulmonary arteries.[2] | [2] | |
| Monocrotaline (MCT)-induced PAH in rats | Not specified | Reduced pulmonary artery remodeling.[1] | [1] | |
| Survival Rate | Monocrotaline (MCT)-induced PAH in rats | 50 mg/kg/day, intraperitoneally for 3 weeks | Significantly increased survival rate (71% vs. 44% in placebo group). | [3] |
Experimental Protocols
The therapeutic effects of sarpogrelate in pulmonary hypertension have been evaluated using established animal models that mimic the human disease. The primary models utilized are the monocrotaline (MCT)-induced and chronic hypoxia-induced pulmonary hypertension in rats.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension: This model is widely used to induce a severe and progressive form of pulmonary arterial hypertension.[6][7]
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 40 mg/kg or 60 mg/kg) is administered to rats.[3][6] MCT is a pyrrolizidine (B1209537) alkaloid that causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a subsequent increase in pulmonary artery pressure.[7]
-
Sarpogrelate Administration: In a preventative approach, sarpogrelate (e.g., 50 mg/kg/day, intraperitoneally) is administered shortly after MCT injection and continued for a period of 3 weeks.[3] In some studies, treatment is initiated after the establishment of PAH to assess its reversal effects.[1]
-
Assessments: Key endpoints include measurement of mean pulmonary artery pressure, assessment of right ventricular hypertrophy (by measuring the ratio of right ventricle weight to left ventricle plus septum weight), histological analysis of pulmonary vascular remodeling, and survival analysis.[3]
Chronic Hypoxia-Induced Pulmonary Hypertension: This model represents pulmonary hypertension associated with conditions of low oxygen.[8]
-
Induction: Rats are exposed to a hypobaric hypoxic environment (e.g., 380 mmHg, 10% oxygen) for a continuous period, typically 14 days.[2][5] This chronic exposure to low oxygen levels leads to pulmonary vasoconstriction and vascular remodeling.[8]
-
Sarpogrelate Administration: Sarpogrelate (e.g., 50 mg/kg/day) is administered daily by oral gavage, starting from two days before the hypoxic exposure and continuing throughout the 14-day period.[2][5]
-
Assessments: Similar to the MCT model, the primary outcomes measured are mean pulmonary artery pressure, right ventricular hypertrophy, and detailed morphometric analysis of pulmonary vascular remodeling.[2][5]
Signaling Pathways and Mechanism of Action
Sarpogrelate's therapeutic effects in pulmonary hypertension are mediated through the antagonism of the serotonin 5-HT2A receptor.[1][3][4] Serotonin (5-HT) is known to play a significant role in the pathophysiology of pulmonary hypertension by promoting vasoconstriction and the proliferation of pulmonary artery smooth muscle cells (PASMCs).[3]
The proposed signaling pathway for sarpogrelate's action is as follows:
-
Serotonin (5-HT) Release: In pulmonary hypertension, there are elevated levels of circulating serotonin.[3]
-
5-HT2A Receptor Activation: Serotonin binds to and activates 5-HT2A receptors on pulmonary artery smooth muscle cells.[1][4]
-
Downstream Signaling: This activation triggers downstream signaling cascades that lead to:
-
Vasoconstriction: An increase in intracellular calcium, contributing to the narrowing of pulmonary arteries.
-
Cell Proliferation: Activation of pathways such as the ERK1/2 signaling pathway, which promotes the proliferation of PASMCs and contributes to vascular remodeling.[5]
-
Inflammation: Serotonin can also contribute to inflammatory processes within the pulmonary vasculature.[3]
-
-
Sarpogrelate Intervention: Sarpogrelate, as a 5-HT2A receptor antagonist, blocks the binding of serotonin to its receptor.[4]
-
Therapeutic Effects: This blockade leads to:
-
Vasodilation: By preventing serotonin-induced vasoconstriction.
-
Anti-proliferative Effects: By inhibiting the signaling pathways that lead to PASMC proliferation, thus attenuating vascular remodeling.[3][5]
-
Anti-inflammatory Effects: Sarpogrelate has been shown to have anti-inflammatory properties in the lung tissue of MCT-treated rats.[3]
-
Diagrams
Caption: Sarpogrelate's mechanism of action in pulmonary hypertension.
References
- 1. imrpress.com [imrpress.com]
- 2. Sarpogrelate hydrochloride, a serotonin 5HT2A receptor antagonist, ameliorates the development of chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 5. The effects of the 5-HT2A receptor antagonist sarpogrelate hydrochloride on chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
A Comparative Analysis of LY393558 and Novel Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound LY393558 and a selection of novel serotonin (B10506) receptor antagonists. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a multi-target ligand, exhibiting high affinity as a dual antagonist for the 5-HT1B and 5-HT1D receptors, alongside potent serotonin reuptake inhibition. It also demonstrates antagonist activity at 5-HT2A and 5-HT2B receptors. In comparison, a new generation of serotonin receptor antagonists, often developed as atypical antipsychotics or antidepressants, presents a diverse and often more selective pharmacological landscape. This guide will compare this compound with pimavanserin (B1677881), a selective 5-HT2A inverse agonist and antagonist; vortioxetine, a multimodal antidepressant with a broad serotonin receptor profile; and the atypical antipsychotics cariprazine (B1246890) and brexpiprazole (B1667787), which combine dopamine (B1211576) and serotonin receptor modulation. This comparative analysis aims to highlight the distinct and overlapping pharmacological properties of these compounds, providing a valuable resource for researchers in the field of serotonergic neurotransmission and drug discovery.
Comparative Pharmacological Profiles
The following tables summarize the in vitro binding affinities (Ki in nM) of this compound and selected novel serotonin receptor antagonists for various serotonin receptor subtypes and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) for Serotonin Receptors and Transporter
| Target | This compound | Pimavanserin | Vortioxetine | Cariprazine | Brexpiprazole |
| 5-HT1A | - | - | 15 | 2.6 | 0.12 |
| 5-HT1B | ~0.9 (pKB=9.05) [1] | - | 33 | - | - |
| 5-HT1D | ~1.0 (pKB=8.98) [1] | - | 54 | - | - |
| 5-HT2A | 51.3 (pKi=7.29) [1] | 0.087 [2][3] | - | 19 | 0.47 [4][5] |
| 5-HT2B | 44.7 (pKi=7.35) [1] | >300 | - | 1.9 [6] | 1.9 [4][5] |
| 5-HT2C | - | 0.44 [2][3] | - | Low Affinity | - |
| 5-HT3 | - | - | 3.7 | - | - |
| 5-HT7 | - | - | 19 | - | 3.7 [4][5] |
| SERT | 3.3 (pIC50=8.48) [1] | - | 1.6 [7][8][9] | - | - |
| Dopamine D2 | - | >300 | >1000 | 0.49 [10] | 0.30 [4][5] |
| Dopamine D3 | - | - | - | 0.085 [10] | 1.1 [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for characterizing serotonin receptor antagonists.
Signaling Pathways
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.[4][5]
Caption: Serotonin Transporter (SERT) Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize serotonin receptor antagonists.
Radioligand Binding Assay (for determination of Ki)
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]GR 125743 for 5-HT1B/1D).
-
Test compound (unlabeled antagonist).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement (for Gi/o-coupled receptors like 5-HT1B/1D)
Objective: To determine the functional potency (IC50) of an antagonist at a Gi/o-coupled serotonin receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the target Gi/o-coupled receptor (e.g., CHO or HEK293 cells).
-
A known agonist for the target receptor.
-
Test compound (antagonist).
-
Forskolin (B1673556) (to stimulate adenylate cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound (antagonist) and a fixed concentration of the agonist (typically the EC80 concentration).
-
Assay:
-
Pre-incubate the cells with varying concentrations of the antagonist for a specific time.
-
Add the agonist in the presence of forskolin to all wells except the basal control.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Functional Assay: Calcium Mobilization (for Gq/11-coupled receptors like 5-HT2A)
Objective: To determine the functional potency (IC50) of an antagonist at a Gq/11-coupled serotonin receptor by measuring its ability to block agonist-induced intracellular calcium release.
Materials:
-
Cells stably expressing the target Gq/11-coupled receptor.
-
A known agonist for the target receptor.
-
Test compound (antagonist).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a period, followed by a wash step.
-
Compound Preparation: Prepare serial dilutions of the test compound (antagonist) and a fixed concentration of the agonist (typically the EC80 concentration).
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the antagonist at various concentrations into the wells and incubate for a specific period.
-
Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the peak fluorescence (or the change in fluorescence) against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Serotonin Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of a compound to inhibit the serotonin transporter (SERT).
Materials:
-
Cells endogenously or recombinantly expressing SERT (e.g., JAR cells, HEK293-hSERT cells) or synaptosomes prepared from brain tissue.
-
[³H]Serotonin ([³H]5-HT).
-
Test compound.
-
A known potent SERT inhibitor as a positive control (e.g., paroxetine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes in uptake buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the cell/synaptosome suspension with varying concentrations of the test compound or vehicle for a short period at 37°C.
-
Initiate Uptake: Add [³H]5-HT to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold buffer and filtering through a filter plate.
-
Counting: Measure the radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]5-HT uptake inhibition against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]5-HT uptake.
Conclusion
This comparative guide provides a detailed overview of the pharmacological profile of this compound in the context of several novel serotonin receptor antagonists. This compound distinguishes itself with its multi-target engagement, combining potent 5-HT1B/1D antagonism with significant serotonin reuptake inhibition. In contrast, newer agents like pimavanserin exhibit high selectivity for the 5-HT2A receptor, while vortioxetine, cariprazine, and brexpiprazole offer complex polypharmacology, often combining serotonin receptor modulation with effects on other neurotransmitter systems, such as dopamine.
The choice of an optimal therapeutic agent depends on the specific pathological mechanisms being targeted. The data and protocols presented here are intended to serve as a valuable resource for researchers and drug developers, facilitating the informed selection and characterization of compounds for further investigation in the pursuit of novel therapeutics for a range of neuropsychiatric and other disorders. The provided experimental methodologies offer a foundation for the in-house evaluation and comparison of these and other emerging serotonin receptor modulators.
References
- 1. LY 393558 | CAS 271780-64-4 | this compound | Tocris Bioscience [tocris.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 10. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY393558: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of LY393558, a research compound.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound in initial searches, this document outlines a universally applicable workflow for the disposal of research chemicals. The cornerstone of this procedure is the acquisition and careful review of the compound-specific SDS from the supplier.
Immediate Safety and Logistical Information
It is imperative to obtain the Safety Data Sheet (SDS) for this compound from the chemical supplier before proceeding with any disposal steps. The SDS contains detailed information regarding the compound's hazards, handling procedures, and required disposal methods.
| Parameter | Guideline | Rationale |
| Storage Pending Disposal | Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[1][2] | To prevent degradation, reaction with other substances, and accidental exposure. |
| Personal Protective Equipment (PPE) | At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. Consult the SDS for any additional required PPE. | To protect personnel from potential chemical exposure during handling. |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your institution's hazardous waste management guidelines. | To prevent potentially hazardous chemical reactions and to ensure proper disposal routing. |
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of a research chemical like this compound.
-
Obtain the Safety Data Sheet (SDS): Contact the supplier of this compound to request the most current version of the SDS. This document is the primary source of information for safe handling and disposal.
-
Hazard Identification: Carefully review the "Hazards Identification" and "Toxicological Information" sections of the SDS to understand the specific risks associated with this compound.
-
Determine Waste Classification: Based on the information in the SDS and your local regulations, classify the waste. Research chemicals may be classified as hazardous due to toxicity, reactivity, ignitability, or corrosivity.
-
Packaging and Labeling:
-
Use a compatible, leak-proof container for the waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Arrange for Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a copy of the SDS for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management are well-established. The procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines provided by academic and research institutions.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, emphasizing the critical initial step of obtaining the Safety Data Sheet.
Caption: Workflow for the safe disposal of research chemicals.
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound and other research compounds, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
